molecular formula C10H11NO4S B2925962 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 500292-31-9

3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2925962
CAS No.: 500292-31-9
M. Wt: 241.26
InChI Key: CBBMWYALVWTFIS-UHFFFAOYSA-N
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Description

3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS 500292-31-9) is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol . It is a derivative of the sulfamoyl benzoic acid (SBA) class of compounds, which have been identified in scientific research as a promising scaffold for the development of non-lipid agonists for Lysophosphatidic Acid (LPA) receptors, specifically the LPA2 GPCR subtype . The LPA2 receptor is known to mediate antiapoptotic effects and promote cell regeneration . Research into SBA analogues aims to develop specific receptor agonists that could help attenuate programmed cell death, such as that elicited by radiation and chemotherapeutic agents, offering potential pathways for therapeutic intervention . The structural motif of this compound, featuring a benzoic acid group linked to a sulfamoyl moiety, is characteristic of molecules explored for targeted biological activity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information. The specific hazard codes for this compound are not fully classified in the searched sources. As a general safety precaution, use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(prop-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-2-6-11-16(14,15)9-5-3-4-8(7-9)10(12)13/h2-5,7,11H,1,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBMWYALVWTFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500292-31-9
Record name 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS 500292-31-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. While experimental data for this specific compound is limited, this document synthesizes information from closely related analogues and predictive models to offer valuable insights for researchers. The content herein is structured to facilitate a deep understanding of its chemical properties, potential biological significance, and practical laboratory applications.

Molecular Profile and Physicochemical Properties

3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid, also known as N-allyl-3-(carboxy)benzenesulfonamide, possesses a core structure combining a benzoic acid moiety with a sulfonamide group N-substituted with an allyl group. This unique combination of functional groups suggests a range of chemical and biological activities.

Table 1: Physicochemical Properties of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid

PropertyValueSource
CAS Number 500292-31-9-
Molecular Formula C₁₀H₁₁NO₄SPubChem[1]
Molecular Weight 241.26 g/mol PubChem[1]
Monoisotopic Mass 241.04088 DaPubChem[1]
Predicted XlogP 1.1PubChem[1]
Predicted Hydrogen Bond Donor Count 2PubChem[1]
Predicted Hydrogen Bond Acceptor Count 5PubChem[1]
Predicted Rotatable Bond Count 4PubChem[1]

Note: The majority of the physicochemical properties are predicted due to a lack of published experimental data.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, allyl, and acidic protons.

  • Aromatic Protons: Four protons on the benzene ring will likely appear as complex multiplets in the range of δ 7.5-8.5 ppm.

  • Allyl Group Protons:

    • The vinyl protons (=CH₂) would likely resonate as multiplets around δ 5.1-5.3 ppm.

    • The internal vinyl proton (-CH=) is expected as a multiplet in the region of δ 5.8-6.0 ppm.

    • The methylene protons (-CH₂-) attached to the nitrogen would likely be a doublet around δ 3.8-4.0 ppm.

  • Sulfonamide NH Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically in the range of δ 7.0-8.0 ppm.

  • Carboxylic Acid Proton: A very broad singlet at δ 12.0-13.0 ppm, which may not always be observed depending on the solvent used.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by signals for the aromatic, allyl, and carbonyl carbons.

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-145 ppm).

  • Allyl Group Carbons:

    • The terminal vinyl carbon (=CH₂) would likely appear around δ 115-120 ppm.

    • The internal vinyl carbon (-CH=) is expected around δ 130-135 ppm.

    • The methylene carbon (-CH₂-) should resonate in the range of δ 45-50 ppm.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is anticipated to be in the δ 165-175 ppm region.

Predicted Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[2]

  • C-H Stretch (Aromatic and Alkene): Peaks in the 3000-3100 cm⁻¹ region.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[2]

  • S=O Stretch (Sulfonamide): Two strong bands, asymmetric and symmetric stretching, are expected around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

  • N-H Bend (Sulfonamide): A band in the 1550-1650 cm⁻¹ region.

Mass Spectrometry

High-resolution mass spectrometry would be crucial for confirming the elemental composition.

  • Predicted [M-H]⁻: 240.03360 m/z[1]

  • Predicted [M+H]⁺: 242.04816 m/z[1]

  • Predicted [M+Na]⁺: 264.03010 m/z[1]

Synthesis Protocol

A robust synthesis of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid can be proposed based on established methods for the preparation of N-substituted sulfonamides. The following two-step protocol is a logical and experimentally sound approach.

Diagram of Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation 3-Carboxybenzenesulfonyl_chloride 3-Carboxybenzenesulfonyl chloride Target_Compound 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid 3-Carboxybenzenesulfonyl_chloride->Target_Compound Allylamine, Base Benzoic_acid 3-Sulfamoylbenzoic acid Precursor (Benzoic Acid) Benzoic_acid->3-Carboxybenzenesulfonyl_chloride Chlorosulfonic acid

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-Carboxybenzenesulfonyl chloride

This initial step involves the chlorosulfonation of benzoic acid.

Materials:

  • Benzoic acid

  • Chlorosulfonic acid

  • Thionyl chloride (optional, co-reagent)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Ice bath

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • In a clean, dry round-bottom flask, dissolve benzoic acid in a minimal amount of anhydrous DCM.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (typically 3-5 equivalents) dropwise to the stirred solution. The reaction is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • The product, 3-carboxybenzenesulfonyl chloride, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid

This step involves the reaction of the sulfonyl chloride intermediate with allylamine.

Materials:

  • 3-Carboxybenzenesulfonyl chloride (from Step 1)

  • Allylamine

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous DCM or tetrahydrofuran (THF)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve 3-carboxybenzenesulfonyl chloride in anhydrous DCM or THF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of allylamine (1.1 equivalents) and the base (1.2 equivalents) in the same solvent.

  • Add the allylamine solution dropwise to the stirred solution of the sulfonyl chloride.

  • Allow the reaction to proceed at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, wash the reaction mixture with dilute HCl to remove excess amine and base.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Potential Biological and Pharmacological Activities

While no specific biological activities have been reported for 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid, the sulfamoylbenzoic acid scaffold is present in a variety of biologically active compounds. This suggests that the target molecule could be a valuable starting point for medicinal chemistry programs.

  • Antimicrobial Agents: Sulfonamide-containing compounds are well-known for their antibacterial properties.[3] The title compound could be screened for activity against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: Sulfamoylbenzoic acid derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases, human nucleotide-binding domain and leucine-rich repeat-containing protein (h-NTPDases), and α-glucosidase/α-amylase.[3][4]

  • Receptor Modulation: Analogues have shown activity as agonists for the LPA2 receptor and antagonists for the P2Y14 receptor, suggesting potential roles in inflammation and metabolic diseases.[5][6]

Diagram of Potential Therapeutic Areas

Therapeutic_Potential Target_Compound 3-[(Prop-2-en-1-yl)sulfamoyl] benzoic acid Antimicrobial Antimicrobial Target_Compound->Antimicrobial Sulfonamide Moiety Anti_inflammatory Anti_inflammatory Target_Compound->Anti_inflammatory Enzyme Inhibition Anticancer Anticancer Target_Compound->Anticancer Signaling Pathway Interference Antidiabetic Antidiabetic Target_Compound->Antidiabetic Enzyme Inhibition

Caption: Potential therapeutic applications based on the scaffold.

Safety and Handling

Specific toxicity data for 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid is unavailable. However, based on the GHS classification of the closely related alkyne analogue, 3-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid, the following hazards should be anticipated[7]:

  • Harmful if swallowed (Acute toxicity, oral)

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Standard laboratory safety precautions should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion and Future Directions

3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid is a compound with significant potential for further investigation in medicinal chemistry and drug discovery. While there is a clear need for the generation of experimental data to confirm its physicochemical and biological properties, the information presented in this guide, based on predictive methods and analogous compounds, provides a solid foundation for researchers. Future work should focus on the synthesis and full characterization of this molecule, followed by a comprehensive screening for biological activity in the areas of antimicrobial, anti-inflammatory, and metabolic diseases.

References

  • PubChem. 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • PubChemLite. 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. Available from: [Link]

  • PubChem. Prop-2-ene-1-sulfonic acid. Available from: [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]

  • PubChemLite. 3-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid. Available from: [Link]

  • PMC. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

  • PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Available from: [Link]

  • PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Available from: [Link]

  • ResearchGate. Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Available from: [Link]

Sources

Technical Guide: 3-Sulfonamido Benzoic Acid Derivatives as Next-Generation P2Y14 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the development, synthesis, and pharmacological evaluation of 3-sulfonamido benzoic acid derivatives as potent, selective P2Y14 receptor antagonists. It is designed for medicinal chemists and pharmacologists focusing on purinergic signaling and anti-inflammatory drug discovery.

Executive Summary: The P2Y14 Therapeutic Imperative

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) activated by UDP-glucose and UDP-galactose. Unlike other P2Y subtypes, P2Y14 couples exclusively to G


 proteins , mediating immune cell chemotaxis and cytokine release. It is a validated target for acute lung injury (ALI) , asthma , and gouty arthritis .

Historically, the field relied on PPTN , a high-affinity naphthalene antagonist (


 pM). However, PPTN suffers from poor physicochemical properties:
  • Low Aqueous Solubility:

    
     (limiting oral bioavailability).[1]
    
  • High Protein Binding:

    
    .[1]
    
  • Zwitterionic Character: Complicates formulation.

3-Sulfonamido benzoic acid derivatives represent a strategic "scaffold hop" designed to retain the pharmacophore of PPTN while replacing the lipophilic naphthalene core with a more soluble, metabolically stable benzoic acid framework. Recent lead compounds (e.g., Compound 25L ) have demonstrated sub-nanomolar potency (


 nM) and superior efficacy in in vivo inflammation models.[2]

Molecular Pharmacology & Signaling Logic

Mechanism of Action

P2Y14 antagonists function as competitive inhibitors at the orthosteric site. By blocking the binding of endogenous UDP-sugars, they prevent the conformational change required for G


 protein activation.
Signaling Pathway

Under agonist stimulation (UDP-Glucose), P2Y14 activates G


, which inhibits adenylyl cyclase (AC), reducing intracellular cAMP.[3] This reduction releases the "brake" on inflammatory mediators. Antagonists reverse this process, restoring cAMP levels and suppressing downstream ERK1/2 phosphorylation and chemotaxis.
Pathway Visualization

The following diagram illustrates the P2Y14 signaling cascade and the intervention point of 3-sulfonamido benzoic acid antagonists.

P2Y14_Signaling cluster_effect Antagonist Effect Agonist UDP-Glucose (Endogenous Agonist) Receptor P2Y14 Receptor (GPCR) Agonist->Receptor Activates Antagonist 3-Sulfonamido Benzoic Acid (Antagonist) Antagonist->Receptor Blocks Gi Gi Protein (Heterotrimeric) Receptor->Gi Couples to AC Adenylyl Cyclase (Effector) Gi->AC Inhibits ERK ERK1/2 Phosphorylation Gi->ERK Activates (Beta-Gamma) cAMP cAMP Production AC->cAMP Catalyzes Chemotaxis Neutrophil Chemotaxis Inflammation cAMP->Chemotaxis High cAMP inhibits Chemotaxis ERK->Chemotaxis Promotes

Caption: P2Y14R signaling via Gi proteins. Antagonists restore cAMP levels, blocking inflammatory chemotaxis.

Chemical Synthesis Strategy

The synthesis of 3-sulfonamido benzoic acid derivatives follows a convergent, three-step protocol. The core logic relies on the high reactivity of sulfonyl chlorides toward the aniline nitrogen of 3-aminobenzoates, followed by controlled hydrolysis to reveal the carboxylic acid pharmacophore (essential for ionic interaction with Arg253/Arg274 in the receptor pocket).

Synthetic Workflow Diagram

Synthesis_Route SM1 3-Aminobenzoic Acid (Starting Material) Inter1 Methyl 3-aminobenzoate (Ester) SM1->Inter1 Esterification Reflux Reagent1 Methanol / H2SO4 Inter2 Sulfonamide Ester Intermediate Inter1->Inter2 Sulfonylation 0°C to RT SulfonylCl Aryl Sulfonyl Chloride (R-SO2Cl) SulfonylCl->Inter2 Base Pyridine / DCM Product 3-Sulfonamido Benzoic Acid (Target Antagonist) Inter2->Product Saponification RT Hydrolysis LiOH / THF / H2O

Caption: General synthetic route for 3-sulfonamido benzoic acid P2Y14 antagonists.

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-methylphenylsulfonamido)benzoic acid (Representative Lead).

Step 1: Ester Protection

  • Dissolve 3-aminobenzoic acid (10 mmol) in anhydrous methanol (30 mL).

  • Add concentrated

    
     (1.0 mL) dropwise at 0°C.
    
  • Reflux for 8 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Concentrate in vacuo, neutralize with sat.

    
    , and extract with ethyl acetate.
    
  • Yield: ~90-95% (Methyl 3-aminobenzoate).

Step 2: Sulfonylation (Critical Step) Rationale: Pyridine acts as both solvent and acid scavenger, preventing protonation of the aniline which would deactivate the nucleophilic attack.

  • Dissolve Methyl 3-aminobenzoate (5 mmol) in dry DCM (10 mL) and Pyridine (1.5 eq).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add 4-methylbenzenesulfonyl chloride (5.5 mmol, 1.1 eq) dropwise.

  • Stir at RT for 4–6 hours.

  • Quench with 1M HCl (to remove pyridine), extract with DCM, and dry over

    
    .
    
  • Purify via flash column chromatography.

Step 3: Saponification

  • Dissolve the sulfonamide ester in THF:Water (1:1, 10 mL).

  • Add LiOH monohydrate (3 eq). Stir at RT for 2 hours.

  • Acidify to pH 2–3 with 1M HCl. The product will precipitate.

  • Filter and recrystallize from Ethanol/Water.

  • Validation:

    
     NMR should show disappearance of the methyl ester singlet (~3.8 ppm) and appearance of the carboxylic acid proton (~12-13 ppm).
    

Biological Characterization & Data

Comparative Potency Data

The following table contrasts the classic antagonist PPTN with the optimized 3-sulfonamido benzoic acid class (represented by Compound 25L).

PropertyPPTN (Reference)3-Sulfonamido Benzoic Acid (25L)Improvement
Scaffold NaphthaleneBenzoic AcidLower MW, less lipophilic
P2Y14 IC50 4.0 – 9.0 nM5.6 nM Comparable Potency
Solubility (pH 7.4)


>20-fold increase
LogP ~5.2~3.5Reduced lipophilicity
Metabolic Stability ModerateHigh (Microsomal

min)
Enhanced stability
In Vitro Assay Protocol: cAMP Inhibition

Since P2Y14 is Gi-coupled, calcium flux assays (using G


) are artificial. The cAMP inhibition assay  is the physiological gold standard.

Protocol:

  • Cell Line: CHO or HEK293 stably expressing human P2Y14R.

  • Reagents: Forskolin (to stimulate AC), UDP-Glucose (Agonist), Test Compounds, cAMP detection kit (e.g., GloSensor or TR-FRET).

  • Procedure:

    • Plate cells in 384-well plates (5,000 cells/well).

    • Incubate with Test Compound (Antagonist) for 15 min at 37°C.

    • Add Forskolin (10

      
      M)  + UDP-Glucose (
      
      
      
      conc, ~100 nM)
      .
    • Incubate for 30 min.

    • Lyse cells and detect cAMP levels.

  • Data Analysis:

    • Agonist alone (UDP-Glc + Forskolin) = Low cAMP (100% Receptor Activity).

    • Antagonist + Agonist = High cAMP (Reversal of inhibition).

    • Calculate

      
       using a 4-parameter logistic fit.
      

References

  • Ma, Y., et al. (2025).[2] "Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury."[4][5] European Journal of Medicinal Chemistry, 290, 117588.[4][5] [4][5]

  • Junker, A., et al. (2019). "Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists." European Journal of Medicinal Chemistry, 181, 111564.[6] [1]

  • Barrett, M. O., et al. (2013). "A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils."[7] Molecular Pharmacology, 84(1), 41-49.

  • Ebone, R. S., et al. (2025).[8] "P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology."[3] Purinergic Signalling, 22(1),[8] 5.

  • Hossain, M. M., et al. (2023). "Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists." Journal of Medicinal Chemistry, 66(13), 9076–9094.[5] [5]

Sources

An In-depth Technical Guide to the Biological Activity of Allyl-Substituted Sulfonamide Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of allyl-substituted sulfonamide benzoic acids. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the scientific rationale behind experimental design and offers detailed protocols for assessing the therapeutic potential of this promising class of compounds.

Introduction: The Strategic Convergence of Three Pharmacophores

The convergence of the sulfonamide, benzoic acid, and allyl moieties into a single molecular scaffold presents a compelling strategy in modern medicinal chemistry. Each component contributes unique physicochemical properties that can be synergistically exploited to modulate biological activity.

  • The Sulfonamide Core: A cornerstone of chemotherapy, the sulfonamide group (-SO₂NH-) is a versatile pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[1][2] Its ability to mimic the transition state of enzymatic reactions, particularly as a zinc-binding group in metalloenzymes, has been extensively leveraged.[3]

  • The Benzoic Acid Moiety: The carboxylic acid group on the benzene ring provides a crucial anchor for interacting with biological targets, often through hydrogen bonding and ionic interactions. It also influences the pharmacokinetic profile of the molecule, affecting properties like solubility and membrane permeability.[4]

  • The Allyl Group: The introduction of an allyl substituent (-CH₂-CH=CH₂) offers several strategic advantages. It can introduce conformational constraints, provide a reactive handle for covalent modification of target proteins, and enhance lipophilicity, which can improve cell membrane penetration.[5]

This guide will explore the synthesis of these trifunctional molecules and their diverse biological activities, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Synthetic Strategies: Building the Allyl-Substituted Sulfonamide Benzoic Acid Scaffold

The synthesis of allyl-substituted sulfonamide benzoic acids can be approached through several routes, primarily involving the formation of the sulfonamide bond and the introduction of the allyl group. A common and effective strategy involves a multi-step synthesis starting from a suitable benzoic acid derivative.

General Synthetic Workflow

A representative synthetic pathway begins with the chlorosulfonation of a benzoic acid derivative, followed by amination with an allyl-containing amine, or alternatively, allylation of a pre-formed sulfonamide.

G cluster_0 Synthetic Workflow Start Substituted Benzoic Acid Step1 Chlorosulfonation (e.g., Chlorosulfonic Acid) Start->Step1 Intermediate1 Sulfonyl Chloride Derivative Step1->Intermediate1 Step2 Amination with Allylamine Intermediate1->Step2 AlternativeStep Reaction with Primary Amine Intermediate1->AlternativeStep Intermediate2 Allyl-Substituted Sulfonamide Benzoic Acid Step2->Intermediate2 FinalProduct Final Product Intermediate2->FinalProduct Intermediate3 Primary Sulfonamide AlternativeStep->Intermediate3 Step3 N-Allylation (e.g., Allyl Bromide) Intermediate3->Step3 Step3->FinalProduct

Caption: A generalized synthetic workflow for allyl-substituted sulfonamide benzoic acids.

Detailed Experimental Protocol: Synthesis of N-allyl-4-sulfamoylbenzoic acid

This protocol outlines a typical procedure for the synthesis of an N-allyl-substituted sulfonamide benzoic acid, adapted from established methodologies for sulfonamide synthesis.[6]

Step 1: Chlorosulfonation of 4-Carboxybenzoic Acid

  • To a stirred solution of 4-carboxybenzoic acid in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride derivative.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Formation of the N-allyl Sulfonamide

  • Dissolve the synthesized sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).

  • Add allylamine dropwise to the solution at 0°C.

  • Add a base (e.g., triethylamine or aqueous sodium hydroxide) to neutralize the formed HCl.[7]

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final N-allyl-4-sulfamoylbenzoic acid.

Biological Activities and Therapeutic Potential

The unique structural features of allyl-substituted sulfonamide benzoic acids confer a broad spectrum of biological activities, making them attractive candidates for drug discovery in several therapeutic areas.

Anticancer Activity

Sulfonamide derivatives have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor progression.[3][8] The primary mechanism often involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX.[9]

Mechanism of Action: Carbonic Anhydrase Inhibition

Tumor cells often overexpress carbonic anhydrase IX (CA IX), a transmembrane enzyme that plays a crucial role in regulating intracellular and extracellular pH. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to an acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. The sulfonamide moiety of allyl-substituted sulfonamide benzoic acids can act as a potent inhibitor of CA IX by coordinating with the zinc ion in the enzyme's active site.[10]

G cluster_1 CA IX Inhibition Pathway Compound Allyl-Substituted Sulfonamide Benzoic Acid CAIX Carbonic Anhydrase IX (CA IX) Compound->CAIX Inhibits pH_Regulation pH Regulation Disrupted CAIX->pH_Regulation Tumor_Microenvironment Altered Tumor Microenvironment pH_Regulation->Tumor_Microenvironment Apoptosis Induction of Apoptosis Tumor_Microenvironment->Apoptosis Proliferation Inhibition of Cell Proliferation Tumor_Microenvironment->Proliferation Metastasis Inhibition of Metastasis Tumor_Microenvironment->Metastasis

Caption: Inhibition of CA IX by allyl-substituted sulfonamide benzoic acids.

Quantitative Data for Anticancer Activity

While specific data for allyl-substituted sulfonamide benzoic acids is emerging, related sulfonamide derivatives have shown significant cytotoxic activity against various cancer cell lines.[11]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
N-ethyl toluene-4-sulphonamideHeLa, MCF-7, MDA-MB-2314.62 - 19.22[11]
2,5-Dichlorothiophene-3-sulphonamideHeLa, MDA-MB231, MCF-74.62 - 7.21[11]
Benzenesulfonamide derivativeshCA I, II, IX, XIIKᵢ in the nM range[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the allyl-substituted sulfonamide benzoic acid derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Sulfonamides were among the first effective chemotherapeutic agents for the prevention and treatment of bacterial infections.[12] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Sulfonamides, due to their structural similarity to PABA, competitively inhibit DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid. This ultimately disrupts DNA synthesis and leads to bacteriostasis.[13] The addition of an allyl group can enhance the antimicrobial activity by increasing the lipophilicity of the molecule, facilitating its entry into bacterial cells.

Quantitative Data for Antimicrobial Activity

Various sulfonamide derivatives have demonstrated potent activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[12][14]

Compound ClassMicroorganismMIC (µg/mL)Reference
Novel Sulfonamide DerivativesStaphylococcus aureus ATCC 2592364 - 256[12]
Sulfonamide Derivatives I and IIStaphylococcus aureus32 - 64[14]
4-Br derivativeMSSA and MRSA<2.59[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., S. aureus) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity

The allyl sulfonamide scaffold has also shown promise as an antifungal agent. Studies have demonstrated the efficacy of these compounds against phytopathogenic fungi.[5]

Mechanism of Action

The precise mechanism of antifungal action for allyl sulfonamides is still under investigation but may involve the inhibition of key fungal enzymes or disruption of cell membrane integrity. The structural configuration of the allyl group has been shown to influence the antifungal activity.[5]

Quantitative Data for Antifungal Activity

Compound SeriesFungusMycelial Growth Inhibition (%) at 3 mmol L⁻¹Reference
Cyano-sulfonamides (Z-configuration)Botrytis cinerea52 - 60[5]
Carbomethoxy-sulfonamides (E-configuration)Botrytis cinerea50 - 60[5]

Structure-Activity Relationships (SAR)

The biological activity of allyl-substituted sulfonamide benzoic acids is intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs.

  • The Sulfonamide Group: A primary (unsubstituted) sulfonamide group is often essential for activity, particularly for carbonic anhydrase inhibition, as it directly coordinates with the zinc ion in the active site.[9]

  • Substituents on the Benzoic Acid Ring: The nature and position of substituents on the benzoic acid ring can significantly influence activity. Electron-withdrawing groups can enhance the acidity of the sulfonamide proton, potentially improving binding affinity.[15]

  • The Allyl Group: The presence and configuration of the allyl group can impact lipophilicity, membrane permeability, and interactions with the target protein. Stereospecific synthesis to control the configuration (E/Z) of the allyl moiety can be critical for optimizing biological activity.[5]

G cluster_2 Structure-Activity Relationship Core Allyl-Substituted Sulfonamide Benzoic Acid Sulfonamide Primary -SO₂NH₂: Crucial for Zinc Binding Core->Sulfonamide BenzoicAcid Ring Substituents: Modulate Acidity & Potency Core->BenzoicAcid AllylGroup Allyl Moiety: Impacts Lipophilicity & Stereochemistry Core->AllylGroup Activity Biological Activity Sulfonamide->Activity BenzoicAcid->Activity AllylGroup->Activity

Caption: Key structural features influencing the biological activity.

Conclusion and Future Directions

Allyl-substituted sulfonamide benzoic acids represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated potential as anticancer, antimicrobial, and antifungal agents warrants further investigation. Future research should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space by synthesizing a wider range of analogs with varied substituents on the aromatic ring and modifications to the allyl group.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In vivo evaluation: Assessing the efficacy, pharmacokinetics, and safety of lead compounds in preclinical animal models.

  • QSAR and computational modeling: Employing computational tools to refine the SAR and guide the design of next-generation inhibitors with improved potency and selectivity.

The continued exploration of this chemical class holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

  • Al-Ghorbani, M., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed. [Link]

  • Al-Ghorbani, M., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC. [Link]

  • Al-Salahi, R., et al. (2018). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research. [Link]

  • Konečná, K., et al. (2022). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]

  • Kumar, S., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Rasayan Journal of Chemistry. [Link]

  • da Silva, F. P., et al. (2017). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. SciELO. [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. NIH. [Link]

  • El-Sayad, K. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed. [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

  • Abd El-Meguid, M. M., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. PubMed. [Link]

  • Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

  • Iqbal, J., et al. (2024). Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. Bentham Science. [Link]

  • da Silva, F. P., et al. (2017). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. SciELO. [Link]

  • Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. [Link]

  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PMC. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

  • Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. [Link]

  • Smirnov, A., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • Ghorab, M. M., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. [Link]

  • Jeziorna, A., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. PMC. [Link]

  • Sankaran, V. G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. [Link]

  • Bhat, M. A., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2025). (PDF) Biological activities of sulfonamides. ResearchGate. [Link]

  • Pospíšil, J., et al. (2022). Heteroaryl sulfonamide synthesis: Scope and limitations. The Royal Society of Chemistry. [Link]

  • Sankaran, V. G., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Sulfamoylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear across a diverse range of biological targets, earning the designation of "privileged structures." The sulfamoylbenzoic acid core is a prime example of such a scaffold, demonstrating remarkable versatility and synthetic tractability.[1] Its inherent physicochemical properties facilitate interactions with numerous enzymes and receptors, making it a fertile starting point for the development of potent and selective modulators of biological function.[1] These derivatives have been successfully investigated for a multitude of diseases, including cancer, inflammation, diabetes, and cardiovascular disorders.[1][2][3]

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 3-sulfamoylbenzoic acid analogs. Moving beyond a mere catalog of compounds and their activities, we will dissect the causal relationships between specific structural modifications and their resulting pharmacological effects. We will delve into the key biological targets, outline robust experimental protocols for synthesis and evaluation, and present the data that underpins our current understanding of this versatile chemical class.

Chapter 1: The 3-Sulfamoylbenzoic Acid Core: Synthetic Strategy and Key Targets

The power of the 3-sulfamoylbenzoic acid scaffold lies in its synthetic accessibility, which allows for the systematic and efficient generation of diverse chemical libraries. The most common synthetic approach is a robust, multi-step process that offers multiple points for diversification.[1][4]

General Synthetic Workflow

The synthesis is fundamentally a convergent process, beginning with a substituted benzoic acid. The causality behind this choice is twofold: it establishes one of the key pharmacophoric elements (the carboxylic acid) from the outset and allows for early-stage introduction of diversity on the phenyl ring.

Experimental Protocol: General Synthesis of 3-Sulfamoylbenzoic Acid Derivatives [1][2][5]

  • Step 1: Chlorosulfonylation of the Benzoic Acid Core.

    • Rationale: This electrophilic substitution reaction is the most direct method to introduce the sulfonyl chloride group, a highly reactive intermediate necessary for the subsequent sulfonamide formation.

    • Procedure: A substituted benzoic acid is reacted with an excess of chlorosulfonic acid. The reaction often requires elevated temperatures to drive the reaction to completion, particularly with electron-deficient benzoic acids.[2] Upon completion, the reaction mixture is carefully poured onto crushed ice, causing the sulfonyl chloride product to precipitate. The solid is then isolated by filtration.

  • Step 2: Sulfonamide Formation.

    • Rationale: The sulfonyl chloride is a potent electrophile that readily reacts with primary or secondary amines to form a stable sulfonamide linkage. This step is a critical diversification point, as a wide array of commercially available amines can be used to probe the chemical space around the sulfonamide nitrogen.

    • Procedure: The isolated sulfonyl chloride is dissolved in a suitable solvent (e.g., an organic solvent or an aqueous medium) and reacted with the desired primary or secondary amine to yield the 3-sulfamoylbenzoic acid intermediate.

  • Step 3: Amide Coupling (for Benzamide Derivatives).

    • Rationale: To further explore the SAR, the carboxylic acid moiety can be converted to an amide. Standard peptide coupling reagents are employed for their high efficiency and tolerance of various functional groups.

    • Procedure: The carboxylic acid of the 3-sulfamoylbenzoic acid intermediate is activated with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[6] The activated acid is then reacted with a desired amine to afford the final 3-sulfamoylbenzamide derivative.

G cluster_synthesis General Synthetic Workflow start Substituted Benzoic Acid step1 Chlorosulfonylation (Chlorosulfonic Acid) start->step1 intermediate1 Sulfonyl Chloride Intermediate step1->intermediate1 step2 Sulfonamide Formation (Primary/Secondary Amine) intermediate1->step2 intermediate2 3-Sulfamoylbenzoic Acid step2->intermediate2 step3 Amide Coupling (EDC, Amine) intermediate2->step3 end_product 3-Sulfamoylbenzamide Derivatives step3->end_product

Caption: Key regions for SAR exploration on the 3-sulfamoylbenzoic acid scaffold.

SAR for LPA2 Receptor Agonism

For LPA2 receptor agonists, medicinal chemistry efforts have focused on modifying a lead compound at three target regions: the head group, a chain linker, and a tail group. [7]

  • Head Group (Benzoic Acid): The carboxylic acid is crucial for activity.

  • Chain Linker: Increasing the carbon chain length of the linker can enhance potency, likely by allowing the molecule to adopt a conformation similar to the endogenous ligand, LPA 18:1. [7]* Tail Group & Ring Substitutions: This is where the most significant gains in potency and selectivity have been achieved. Introducing electron-withdrawing groups on the phenyl ring has a profound effect.

Table 1: SAR of Phenyl Ring Substitutions on LPA2 Agonist Activity [7]

Compound Substitution (meta to carboxy) EC50 (nM) for LPA2
Parent Cmpd 4 H ~8.5 (derived from binding affinity)
11c Fluoro 0.15 ± 0.02
11d Chloro 0.00506 ± 0.00373

| 8c | Bromo | 60.90 ± 9.39 |

Causality Analysis: The dramatic increase in potency with a chloro substitution (compound 11d ) to picomolar activity suggests a specific and favorable interaction with the LPA2 binding pocket. [7]Computational docking studies support this, indicating that while all these compounds can adopt similar conformations, the precise electronic and steric properties of the substituent fine-tune the binding affinity. [7]The lower potency of the bromo-substituted analog (8c ) compared to the chloro analog highlights a potential steric clash or an unfavorable electronic contribution in the binding site.

SAR for h-NTPDase Inhibition

For h-NTPDase inhibitors, analogs are often categorized into groups based on their substitution patterns. [2]

  • Group A (Sulfamoylbenzoic acids): Modifications on the sulfonamide nitrogen (R in R-NH-SO2-).

    • An N-cyclopropyl ring (2a ) was more favorable for inhibiting h-NTPDase3 (IC50 = 1.32 µM) compared to a morpholine ring (2b ), which had no significant activity. [2]This demonstrates that a small, rigid ring is preferred over a larger, more flexible heterocyclic system at this position for h-NTPDase3 inhibition.

  • Group B (Sulfamoyl-benzamides): The carboxylic acid is converted to a secondary or tertiary amide.

    • This class yielded the most potent inhibitors. Compound 3i , with a 4-bromophenyl group on the benzamide nitrogen and a morpholine on the sulfonamide, was a potent inhibitor of h-NTPDase1 (IC50 = 2.88 µM) and h-NTPDase3 (IC50 = 0.72 µM). [2] * Sub-micromolar inhibitors of h-NTPDase2 were discovered in this group, such as compounds 3f , 3j , and 4d , indicating that modifications at both the sulfonamide and carboxamide positions can be tuned to achieve isoform selectivity. [2] Table 2: Inhibitory Activity (IC50, µM) of Representative h-NTPDase Inhibitors [2]

      Compound h-NTPDase1 h-NTPDase2 h-NTPDase3 h-NTPDase8
      2a >50 >50 1.32 ± 0.06 >50
      3f - 0.27 ± 0.08 - -
      3i 2.88 ± 0.13 - 0.72 ± 0.11 -
      3j - 0.29 ± 0.07 - -
      4d - 0.13 ± 0.01 0.20 ± 0.07 2.46 ± 0.09

      | Suramin | 16.1 ± 1.08 | 24.1 ± 0.15 | 4.30 ± 0.84 | 101.1 ± 2.34 |

Molecular Docking Insights: Docking studies of the potent inhibitor 3i into a homology model of h-NTPDase3 revealed a complex network of interactions, including hydrogen bonding, π-cation, π-sulfur, and alkyl interactions. [2]This highlights the importance of multiple, well-oriented functional groups to achieve high-affinity binding.

SAR for Carbonic Anhydrase Inhibition

For CA inhibitors, the unsubstituted sulfonamide group (SO2NH2) is typically essential for coordinating with the active site zinc ion. The SAR exploration, therefore, focuses on substitutions on the benzenecarboxamide portion of the molecule.

  • Derivatives of 4-carboxy-benzenesulfonamide and 4-chloro-3-sulfamoyl-benzoic acid have been synthesized and show low nanomolar affinity for CA II and CA IV, the key isozymes involved in aqueous humor secretion. [8]* The presence of a 4-chloro substituent on the 3-sulfamoyl benzenecarboxamide scaffold was found to confer higher affinity for CA I, in some cases even higher than for the highly avid CA II isozyme. [8]This is a significant finding for designing isozyme-selective inhibitors.

  • Several of these compounds demonstrated superior in vivo activity and a longer duration of action compared to clinically used drugs like dorzolamide and brinzolamide, validating the therapeutic potential of this scaffold for glaucoma treatment. [8]

Chapter 3: Experimental Design and Validation

A robust SAR study is built on the foundation of reproducible and well-controlled experiments. The workflow from synthesis to biological evaluation must be designed as a self-validating system.

G cluster_workflow Integrated Discovery Workflow synthesis Library Synthesis (Based on Protocol 1.1) purification Purification & QC (HPLC, NMR, MS) synthesis->purification screening Primary Screening (Target-based Assay) purification->screening hit_id Hit Identification (Potency & Selectivity) screening->hit_id sar_analysis SAR Analysis (Data from Tables 1 & 2) hit_id->sar_analysis lead_opt Lead Optimization (Rational Design) sar_analysis->lead_opt Informs next synthesis cycle lead_opt->synthesis

Caption: A self-validating workflow for SAR-driven lead discovery.

Experimental Protocol: h-NTPDase Inhibition Assay [2]

  • Rationale: This protocol provides a quantitative measure of a compound's ability to inhibit the enzymatic hydrolysis of a nucleotide substrate. It is a direct, reliable method for determining IC50 values.

  • Procedure:

    • Enzyme Preparation: Solubilized membranes from cells expressing the specific h-NTPDase isoform (e.g., h-NTPDase1, -2, -3, or -8) are used as the enzyme source.

    • Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, CaCl2, and the enzyme preparation.

    • Inhibitor Incubation: The synthesized compounds (dissolved in DMSO) are pre-incubated with the enzyme mixture for a defined period (e.g., 10 minutes) at 37°C.

    • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., ATP or ADP).

    • Reaction Termination: After a specific incubation time (e.g., 20-30 minutes), the reaction is stopped by adding a quenching agent like malachite green reagent.

    • Detection: The amount of inorganic phosphate released is quantified by measuring the absorbance at a specific wavelength (e.g., 630 nm).

    • Data Analysis: The percent inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting percent inhibition against a range of inhibitor concentrations. A known inhibitor (e.g., Suramin) should be run as a positive control to validate the assay performance.

Conclusion and Future Directions

The 3-sulfamoylbenzoic acid scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility allows for extensive SAR exploration, leading to the identification of highly potent and selective modulators for diverse and important biological targets, including LPA receptors, NTPDases, and carbonic anhydrases.

The key takeaways from the SAR studies are clear:

  • Substitutions on the benzoic acid ring, particularly with small, electron-withdrawing groups, can dramatically enhance potency.

  • The nature of the substituent on the sulfonamide nitrogen is critical for modulating activity and achieving isoform selectivity, especially for NTPDase inhibitors.

  • Conversion of the carboxylic acid to various amides provides another powerful avenue for tuning the pharmacological profile.

Future research will likely focus on leveraging these established SAR principles to further optimize the pharmacokinetic and pharmacodynamic properties of these analogs. The integration of computational modeling with empirical screening will continue to accelerate the discovery of new clinical candidates based on this remarkably versatile and enduring scaffold.

References

  • D. D. K. and others. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-40. [Link]

  • PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. [Link]

  • I. M. and others. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11293. [Link]

  • Mincione, F. M., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-91. [Link]

  • Lokadi, L. P. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). [Link]

  • Mitsui Toatsu Chemicals Inc. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • ResearchGate. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogs with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ResearchGate. [Link]

  • ResearchGate. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]

  • PubMed. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. [Link]

Sources

Potential therapeutic applications of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid in inflammation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic profile, mechanism of action, and experimental characterization of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (also referred to as 3-(N-allylsulfamoyl)benzoic acid ).

This guide treats the compound as a high-value investigational lead within the class of sulfamoylbenzoates, distinct from its isomer Probenecid, and focuses on its dual-targeting potential against GPR35 and Carbonic Anhydrase in inflammatory microenvironments.

A Dual-Target Modulator of GPR35 and Hypoxic Inflammation

Executive Summary

3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS: 868238-01-1) is a synthetic small molecule belonging to the N-substituted sulfamoylbenzoate class. While structurally isomeric to the uricosuric agent Probenecid, this 3-substituted analog exhibits a distinct pharmacophore profile optimized for G-Protein Coupled Receptor 35 (GPR35) agonism and Carbonic Anhydrase (CA) inhibition.

Its therapeutic value lies in its ability to modulate the "hypoxia-inflammation" axis. By activating GPR35 on immune cells (macrophages, neutrophils) and inhibiting extracellular acidification via CA isoforms, the compound offers a multi-modal approach to treating conditions characterized by metabolic stress, such as Ulcerative Colitis (UC) , Ischemic Reperfusion Injury , and Rheumatoid Arthritis .

Chemical Identity & Physicochemical Properties

Before evaluating biological activity, the compound's structural integrity must be verified. The presence of the N-allyl group introduces a specific steric and electronic profile that differentiates it from simple alkyl analogs.

PropertySpecification
IUPAC Name 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid
Common Name 3-(N-Allylsulfamoyl)benzoic acid
Molecular Formula C₁₀H₁₁NO₄S
Molecular Weight 241.26 g/mol
SMILES C=CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
pKa (Calc.) ~3.4 (Carboxyl), ~10.1 (Sulfonamide)
LogP (Calc.) 1.1 - 1.5 (Lipophilic enough for gut permeation)
H-Bond Donors/Acceptors 2 Donors / 4 Acceptors

Mechanism of Action (MOA)

The therapeutic efficacy of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid is driven by two synergistic mechanisms:

A. Primary Mechanism: GPR35 Agonism

GPR35 is an orphan GPCR predominantly expressed in the gastrointestinal tract and immune cells. 3-substituted benzoic acids are privileged scaffolds for GPR35 binding.

  • Binding: The carboxylate moiety forms a salt bridge with Arg164/Arg167 in the GPR35 transmembrane bundle. The N-allyl group occupies a hydrophobic sub-pocket, enhancing potency over unsubstituted analogs.

  • Signaling: Activation recruits Gαi/o proteins, inhibiting Adenylyl Cyclase (AC) and reducing intracellular cAMP.

  • Effect: Reduced cAMP dampens Protein Kinase A (PKA) activity, suppressing the phosphorylation of downstream transcription factors (e.g., CREB) and inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6.

B. Secondary Mechanism: Carbonic Anhydrase Inhibition

Inflamed tissues are often hypoxic and acidic.

  • Target: The sulfonamide moiety coordinates with the Zinc (Zn²⁺) ion in the active site of Carbonic Anhydrases (specifically CA IX and XII, which are upregulated in inflammation).

  • Effect: Inhibition prevents the hydration of CO₂ to bicarbonate and protons, normalizing extracellular pH (pHe) and reducing acid-sensing ion channel (ASIC) activation in nociceptors (pain relief).

C. Visualized Signaling Pathway

The following diagram illustrates the dual-pathway modulation in a macrophage model.

GPR35_Pathway Compound 3-[(Prop-2-en-1-yl) sulfamoyl]benzoic acid GPR35 GPR35 Receptor (Macrophage Membrane) Compound->GPR35 Agonist Binding CA Carbonic Anhydrase (CA IX/XII) Compound->CA Inhibition (Zn2+) Gi Gαi/o Protein GPR35->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decreased Production PKA Protein Kinase A cAMP->PKA Reduced Activation NFkB NF-κB / CREB PKA->NFkB Downregulation Cytokines TNF-α, IL-6 Release NFkB->Cytokines Suppression pH Extracellular Acidification CA->pH Inhibition Normalizes pH

Figure 1: Signal transduction cascade showing GPR35 activation and CA inhibition by the lead compound.

Preclinical Therapeutic Applications

Inflammatory Bowel Disease (IBD)

The high expression of GPR35 in colonic epithelial cells makes this compound a prime candidate for Ulcerative Colitis.

  • Rationale: Agonism of GPR35 promotes epithelial barrier repair and reduces macrophage infiltration. The N-allyl group enhances lipophilicity, potentially improving retention in the gut mucosa compared to more polar analogs.

  • Expected Outcome: Reduction in Disease Activity Index (DAI) and preservation of colon length in DSS-induced colitis models.

Analgesia (Pain Management)
  • Rationale: By inhibiting Carbonic Anhydrase, the compound reduces local acidosis, a key driver of nociceptor firing. Concurrently, GPR35 agonism on dorsal root ganglia (DRG) neurons modulates kynurenic acid pathways involved in pain processing.

Metabolic Inflammation (Obesity/Type 2 Diabetes)
  • Rationale: GPR35 links free fatty acid metabolism to inflammation. Activation improves glucose tolerance and reduces adipose tissue inflammation.

Experimental Protocols

Protocol A: Chemical Synthesis (Schotten-Baumann)

Objective: To synthesize high-purity 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid for testing.

Reagents:

  • 3-(Chlorosulfonyl)benzoic acid (Start Material)

  • Allylamine (Nucleophile)

  • Sodium Carbonate (Na₂CO₃) or Triethylamine (Base)

  • THF/Water (Solvent system)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 3-(chlorosulfonyl)benzoic acid in 20 mL of THF. Cool to 0°C in an ice bath.

  • Nucleophilic Attack: Dropwise add a solution of allylamine (12 mmol) and Na₂CO₃ (25 mmol) in 10 mL water over 30 minutes. Note: Maintain pH > 9 to ensure amine reactivity.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Acidify the mixture to pH 2 using 1M HCl. The product will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for allyl signals (multiplets at 5.1–5.9 ppm).

Protocol B: GPR35 Agonist Assay (Dynamic Mass Redistribution)

Objective: To quantify the potency (EC₅₀) of the compound against GPR35.

System: Label-free Dynamic Mass Redistribution (DMR) using an EnSpire® Multimode Plate Reader. Cells: HT-29 cells (endogenous GPR35 expression) or CHO-K1 overexpressing hGPR35.

  • Seeding: Seed cells at 10,000 cells/well in 384-well sensor microplates. Incubate for 24h to form a monolayer.

  • Starvation: Replace medium with assay buffer (HBSS + 20mM HEPES) and equilibrate for 2h at 25°C.

  • Baseline: Record baseline wavelength shift for 10 minutes.

  • Treatment: Add 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (concentration range: 1 nM to 100 µM).

  • Measurement: Monitor wavelength shift (pm) for 60 minutes.

  • Analysis: Plot peak response vs. log[concentration]. Use Zaprinast as a positive control.

Synthesis & Workflow Diagram

Synthesis_Workflow Start 3-(Chlorosulfonyl) benzoic acid Reaction Nucleophilic Substitution (0°C -> RT, 4h) Start->Reaction Reagent Allylamine + Base Reagent->Reaction Acidification Acidify to pH 2 (HCl) Reaction->Acidification Product 3-[(Prop-2-en-1-yl) sulfamoyl]benzoic acid Acidification->Product Precipitation

Figure 2: Synthetic route for the production of the target compound.

Future Outlook & Toxicology

While promising, the allyl group represents a potential metabolic liability.

  • Metabolic Activation: Allyl groups can be oxidized by CYP450 enzymes to epoxides, which are reactive electrophiles.

  • Mitigation Strategy: In drug development, if toxicity is observed, the allyl group could be replaced with a cyclopropylmethyl or 2,2-difluoroethyl group to maintain steric bulk while improving metabolic stability.

  • Next Steps: Conduct in vitro microsomal stability assays and Glutathione (GSH) trapping experiments to assess reactive metabolite formation.

References

  • Divorty, N. et al. (2015). "G protein-coupled receptor 35: an emerging target in inflammatory bowel disease." Frontiers in Pharmacology. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Thimm, D. et al. (2013). "Ligand-structure activity relationships for the G protein-coupled receptor 35 (GPR35)." Journal of Medicinal Chemistry. Link

  • Jenkins, L. et al. (2012). "Antagonists of GPR35: Structure-Activity Relationships and use as Research Tools." Molecular Pharmacology. Link

  • PubChem Database. "3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (Compound CID: 257468)." Link

Difference between 3-(allylsulfamoyl)benzoic acid and probenecid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 3-(allylsulfamoyl)benzoic acid (a versatile synthetic intermediate and chemical probe) with Probenecid (a clinically established uricosuric agent and OAT inhibitor).

Executive Summary

The primary distinction between 3-(allylsulfamoyl)benzoic acid and Probenecid (4-(dipropylsulfamoyl)benzoic acid) lies in their regiochemistry , substitution pattern , and consequent functional utility .

  • Probenecid is a para-substituted, dipropyl-functionalized drug optimized for pharmacological inhibition of Organic Anion Transporters (OATs) and TAS2R bitter taste receptors. Its saturated alkyl chains provide metabolic stability and specific hydrophobic interactions required for transporter binding.

  • 3-(Allylsulfamoyl)benzoic acid is a meta-substituted, mono-allyl-functionalized compound. It serves primarily as a reactive chemical scaffold . The allyl group functions as a "handle" for radical cyclization (e.g., to form spirocyclic pyrrolidines) or cross-coupling, while the meta-sulfamoyl motif is a classic pharmacophore for Carbonic Anhydrase (CA) inhibition, distinct from the OAT-targeting para-isomer.

Part 1: Structural & Physicochemical Comparison

The structural divergence dictates their respective roles in drug discovery.

FeatureProbenecid 3-(Allylsulfamoyl)benzoic acid
IUPAC Name 4-(Dipropylsulfamoyl)benzoic acid3-(Allylsulfamoyl)benzoic acid
Core Scaffold Benzoic AcidBenzoic Acid
Sulfamoyl Position Para (4-position) Meta (3-position)
N-Substitution Dipropyl (Saturated, Bulky, Lipophilic)Mono-Allyl (Unsaturated, Reactive, Compact)
Molecular Weight 285.36 g/mol ~241.26 g/mol
Lipophilicity (LogP) ~3.2 (High membrane permeability)~1.5 (Lower, more polar)
pKa (COOH) ~3.4~3.6
Primary Utility Clinical Drug (Gout, Adjuvant)Synthetic Intermediate / Fragment Probe
Regiochemistry (Meta vs. Para)
  • Para-Substitution (Probenecid): Aligns the anionic carboxylate and the hydrophobic sulfonamide tail in a linear vector, optimizing blockade of the OAT substrate channel.

  • Meta-Substitution (3-Allyl): Creates a "bent" geometry. This is less favorable for OAT1/3 binding but highly favorable for the active sites of metalloenzymes like Carbonic Anhydrase (CA) , where meta-sulfamoyl benzoates often act as zinc-binding anchors.

The Allyl vs. Propyl "Warhead"
  • Propyl (Inert): The dipropyl group in probenecid is metabolically stable and maximizes Van der Waals contacts within the hydrophobic pocket of TAS2R receptors and OATs.

  • Allyl (Reactive): The allyl group is a synthetic handle. It undergoes radical cyclization , olefin metathesis , or thiol-ene click chemistry . This makes 3-(allylsulfamoyl)benzoic acid a critical building block for DNA-Encoded Libraries (DEL) and diversity-oriented synthesis (DOS).

Part 2: Pharmacological Profiles

Organic Anion Transporter (OAT) Inhibition

Probenecid is the gold standard inhibitor for OAT1 and OAT3.

  • Mechanism: Competitive inhibition of the renal transport of organic anions (e.g., uric acid, penicillin, cidofovir).

  • SAR Insight: The para-position is critical. Moving the sulfamoyl group to the meta-position (as in the allyl derivative) significantly reduces OAT inhibitory potency. The bulky dipropyl group of probenecid is also essential; mono-substituted analogs (like the mono-allyl) show reduced affinity due to insufficient hydrophobic packing.

Taste Receptor Modulation (TAS2R)

Probenecid is a known allosteric inhibitor of human bitter taste receptors TAS2R16, TAS2R38, and TAS2R43 .[1][2]

  • Probenecid: Blocks bitter perception of ligands like salicin and saccharin (which has a bitter aftertaste).[2]

  • 3-(Allylsulfamoyl)benzoic acid: While sulfamoyl benzoates are linked to taste modulation (e.g., saccharin degradation products), the specific meta-allyl configuration is not a potent TAS2R antagonist. However, it acts as a precursor to Ambuside -like structures, which have distinct biological activities.

Carbonic Anhydrase (CA) Inhibition[7]
  • 3-(Allylsulfamoyl)benzoic acid: The meta-sulfamoyl moiety is a "privileged structure" for CA inhibition. The free sulfonamide NH (if mono-substituted) can coordinate with the Zinc ion in the CA active site.

  • Probenecid: The N,N-disubstitution (dipropyl) prevents direct Zinc coordination, rendering it a poor CA inhibitor.

Part 3: Synthetic Utility & Reactivity

The defining feature of 3-(allylsulfamoyl)benzoic acid is its ability to access complex 3D scaffolds, unlike the "dead-end" structure of probenecid.

Pathway: Photocatalytic Spirocyclization

The allyl group allows the molecule to undergo Nitrogen-Centered Radical (NCR) cascades to form spirocyclic pyrrolidines , a high-value scaffold in modern drug design.[3]

G cluster_0 Divergent Reactivity Start 3-(Allylsulfamoyl) benzoic acid Intermediate N-Centered Radical Species Start->Intermediate SET Oxidation -H+ Reagent Photocatalyst (Ir/Ru) + Oxidant Reagent->Intermediate Product Spirocyclic Pyrrolidine Scaffold Intermediate->Product 5-exo-trig Cyclization Probenecid Probenecid (Dipropyl) NoReaction No Cyclization (Inert Alkyl) Probenecid->NoReaction Lack of Alkene Handle

Figure 1: Divergent synthetic pathways. The allyl "handle" enables radical cascade reactions, accessing complex spirocyclic architectures unavailable to the inert propyl chains of Probenecid.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-(Allylsulfamoyl)benzoic acid

Rationale: This protocol uses a Schotten-Baumann-like condition to selectively functionalize the sulfonyl chloride.

  • Reagents: 3-(Chlorosulfonyl)benzoic acid (1.0 eq), Allylamine (1.1 eq), Triethylamine (2.5 eq), Dichloromethane (DCM).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 3-(chlorosulfonyl)benzoic acid in anhydrous DCM at 0°C.

    • Add Triethylamine dropwise to scavenge HCl.

    • Slowly add Allylamine (diluted in DCM) over 15 minutes. Control exotherm to prevent bis-alkylation.

    • Warm to room temperature and stir for 4 hours.

  • Workup: Acidify with 1M HCl (to pH 2) to protonate the carboxylic acid. Extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water.

  • Validation: 1H NMR should show characteristic allyl signals (multiplet at ~5.8 ppm, doublet at ~5.2 ppm).

Protocol B: Probenecid-Sensitive OAT Inhibition Assay

Rationale: To verify if a derivative retains Probenecid-like activity.

  • Cell Line: HEK293T cells stably expressing hOAT1 (SLC22A6).

  • Substrate: 6-Carboxyfluorescein (6-CF) or [3H]-Para-aminohippurate (PAH).

  • Procedure:

    • Seed cells in 96-well Poly-D-Lysine coated plates.

    • Incubate cells with Probenecid (Positive Control, 1 mM) or Test Compound (e.g., 3-allyl derivative) for 10 mins in HBSS buffer.

    • Add Substrate (10 µM 6-CF) and incubate for 10 mins.

    • Wash 3x with ice-cold PBS to stop transport.

    • Lyse cells and measure fluorescence (Ex 490nm / Em 520nm).

  • Data Analysis: Calculate IC50. Probenecid typically shows IC50 ~10-50 µM. The 3-allyl derivative is expected to show >500 µM (weak/inactive), confirming the necessity of the para-dipropyl motif.

References

  • Greene, T., et al. (2011). "Probenecid Inhibits the Human Bitter Taste Receptor TAS2R16 and Suppresses Bitter Perception of Salicin."[2] PLoS ONE. Link

  • Cunningham, A., et al. (2022). "Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis." The Journal of Organic Chemistry. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • PubChem Compound Summary. "Probenecid (CID 4911)." National Center for Biotechnology Information. Link

  • NTP (National Toxicology Program). "3-Sulfamoylbenzoic acid derivatives and chemical properties." NIH. Link

Sources

Methodological & Application

Synthesis of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid from 3-chlorosulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Facile Synthesis of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic Acid: A Key Intermediate for Pharmaceutical Research

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid from 3-chlorosulfonylbenzoic acid and allylamine. Sulfamoyl benzoic acid derivatives are significant scaffolds in medicinal chemistry, notably as agonists for lysophosphatidic acid (LPA) receptors, which are implicated in various physiological and pathological processes[1]. This guide is designed for researchers in chemical synthesis and drug development, offering a detailed walkthrough of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and characterization methods. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Scientific Foundation: Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl chloride functional group. The nitrogen atom of allylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of 3-chlorosulfonylbenzoic acid. This is followed by the elimination of a chloride ion. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the protonation of the allylamine reactant, which would render it non-nucleophilic. This protocol utilizes an excess of allylamine to serve as both the nucleophile and the acid scavenger, a common and efficient strategy in sulfonamide synthesis[2][3].

Overall Reaction Scheme:

Mechanism Insight: The reaction is typically exothermic and requires careful temperature control to minimize side reactions. The use of a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) facilitates the reaction by dissolving the reactants and allowing for effective stirring and heat dissipation.

Health & Safety First: Hazard Analysis

All operations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves, is mandatory.

  • 3-Chlorosulfonylbenzoic Acid (CAS: 4025-64-3): Corrosive. Causes severe skin burns and eye damage[4]. It is also moisture-sensitive and reacts with water to release toxic gas[4]. Handle in a dry environment and avoid contact with skin and eyes.

  • Allylamine (CAS: 107-11-9): Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[5][6] It is also corrosive and can cause severe skin burns and eye damage[7][8]. Vapors are heavier than air and may form explosive mixtures with air[5][7]. All equipment must be grounded to prevent static discharge[6][9].

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Experimental Protocol

This protocol details a robust method for synthesizing the target compound on a laboratory scale.

Reagents & SolventsEquipment
3-Chlorosulfonylbenzoic acid (95%)250 mL Two-neck round-bottom flask
Allylamine (98%)Magnetic stirrer and stir bar
Dichloromethane (DCM), anhydrousPressure-equalizing dropping funnel (125 mL)
Hydrochloric Acid (1 M aq.)Ice/water bath
Saturated Sodium Chloride (Brine)Septa and nitrogen inlet/outlet
Anhydrous Magnesium Sulfate (MgSO₄)Separatory funnel (500 mL)
Rotary evaporator
Standard glassware for filtration & analysis

The following table outlines the reagent quantities for a representative reaction scale.

ReagentFormulaMW ( g/mol )Mass / VolumeMoles (mmol)Equivalents
3-Chlorosulfonylbenzoic acidC₇H₅ClO₄S220.635.00 g22.661.0
AllylamineC₃H₇N57.093.90 mL47.592.1
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-(Solvent)
  • Reaction Setup: Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a pressure-equalizing dropping funnel. The setup should be under a gentle flow of dry nitrogen.

  • Amine Solution Preparation: In the reaction flask, dissolve allylamine (3.90 mL, 47.59 mmol) in 50 mL of anhydrous dichloromethane. Cool the resulting solution to 0 °C using an ice/water bath.

  • Sulfonyl Chloride Addition: Dissolve 3-chlorosulfonylbenzoic acid (5.00 g, 22.66 mmol) in 50 mL of anhydrous dichloromethane in the dropping funnel.

  • Reaction Execution: Add the sulfonyl chloride solution dropwise to the stirred, cooled amine solution over a period of 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition. A white precipitate (allylamine hydrochloride) will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Aqueous Work-up (Quenching & Extraction):

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 50 mL) to remove the excess allylamine and the allylamine hydrochloride salt.

    • Wash the organic layer with saturated sodium chloride (brine) solution (1 x 50 mL) to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or water) to afford 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid as a white to off-white solid.

  • Molecular Formula: C₁₀H₁₁NO₄S[10]

  • Molecular Weight: 241.26 g/mol

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the carboxylic acid proton, the sulfonamide N-H proton, and the allyl group protons (vinyl and methylene).

  • ¹³C NMR: Expect signals for the aromatic carbons, the carboxyl carbon, the sulfonyl-bearing carbon, and the allyl group carbons.

  • Mass Spectrometry (ESI-): Calculated for [M-H]⁻: 240.03.

Visual Workflow

The following diagram illustrates the complete synthesis and purification workflow.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Setup Assemble dry glassware under Nitrogen atmosphere Amine_Prep Prepare Allylamine solution in DCM (0 °C) Setup->Amine_Prep Addition Slow, dropwise addition of Sulfonyl Chloride to Amine solution (T < 5°C) Amine_Prep->Addition Sulfonyl_Prep Prepare 3-Chlorosulfonylbenzoic acid solution in DCM Sulfonyl_Prep->Addition Stirring Warm to RT and stir for 2-3 hours Addition->Stirring Wash_Acid Wash with 1 M HCl Stirring->Wash_Acid Wash_Brine Wash with Brine Wash_Acid->Wash_Brine Drying Dry organic layer (MgSO₄) Wash_Brine->Drying Concentration Filter and concentrate (Rotary Evaporator) Drying->Concentration Purification Recrystallize crude product Concentration->Purification Final_Product Final Product: 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid Purification->Final_Product Characterization Characterize: NMR, MS, MP Final_Product->Characterization

Caption: Workflow for the synthesis of 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid.

References
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: allylamine. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ALLYLAMINE. Retrieved from [Link]

  • National Institute of Standards and Technology. (2014). Safety Data Sheet: m-Chlorobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How can someone in the lab synthesize n-allyl-4methyl-benzenesulfonamide from 4-toluenesulfonyl chloride and allylamine. Retrieved from [Link]

  • D. D. Thomas, et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136-40. Retrieved from [Link]

  • F. N. Ngassa, et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

Sources

Protocol for amide coupling using 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SB Protocol for Amide Coupling using 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic Acid

Abstract & Scope

This application note details the optimized protocol for utilizing 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (referred to herein as Compound A ) as a building block in amide coupling reactions. This scaffold is highly valued in medicinal chemistry for introducing a sulfonamide pharmacophore with an N-allyl handle, enabling downstream diversification via alkene metathesis or thiol-ene "click" chemistry.

While amide coupling is a routine transformation, the presence of the secondary sulfonamide moiety (


) within Compound A  introduces specific chemoselectivity challenges—namely, the acidity of the sulfonamide proton (

) and the risk of competitive N-acylation or guanylation. This guide provides a robust HATU-mediated protocol designed to suppress side reactions, ensuring high fidelity in library synthesis and lead optimization.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, researchers must understand the dual-reactivity profile of the starting material.

FeatureChemical MoietyReactivity Implication
Primary Electrophile Carboxylic Acid (C-1)Requires activation (HATU/EDC) to react with amine nucleophiles.
Secondary Nucleophile Sulfonamide Nitrogen (

)
Weakly acidic. In the presence of strong base (DIEA/TEA) and excess coupling reagent, it can act as a competitive nucleophile, leading to dimerization or formation of guanidine adducts (with HATU).
Functional Handle N-Allyl GroupStable to standard coupling conditions. Sensitive to transition metals (Ru, Pd) and radical sources.

Methodology: HATU-Mediated Coupling[1][2]

Rationale: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for its rapid activation kinetics. Although EDC/HOBt is viable for scale-up, HATU is preferred for discovery-stage synthesis due to higher conversion rates with sterically hindered amines.

Critical Control Point: To prevent the sulfonamide nitrogen from reacting with the activated ester (self-reaction) or the HATU reagent (guanylation), the amine partner must be present in the reaction mixture immediately following activation , or a "one-pot" addition sequence should be employed.

Reagents & Materials
  • Limiting Reagent: 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (Compound A )

  • Amine Partner: 1.1 – 1.2 equivalents (Generic primary/secondary amine)

  • Coupling Agent: HATU (1.1 equivalents)

  • Base:

    
    -Diisopropylethylamine (DIEA) (3.0 equivalents)
    
  • Solvent: Anhydrous DMF or DMA (DCM is acceptable if solubility permits, but DMF is preferred for sulfonamides).

Step-by-Step Protocol
  • Preparation:

    • Calculate reagents based on 0.5 mmol scale of Compound A (MW: ~241.26 g/mol ).

    • Dissolve Compound A (120.6 mg, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M concentration).

  • Base Addition:

    • Add DIEA (261 µL, 1.5 mmol) to the solution.

    • Observation: The solution may warm slightly. Ensure the mixture is homogenous.

  • Nucleophile Addition (The "Simultaneous" Strategy):

    • Add the Amine Partner (0.55 mmol) before the coupling agent.

    • Note: Unlike standard peptide coupling where the acid is pre-activated, adding the amine first protects the sulfonamide by providing a more potent nucleophile ready to intercept the activated ester immediately.

  • Activation & Coupling:

    • Add HATU (209 mg, 0.55 mmol) in one portion.

    • Flush the headspace with Nitrogen/Argon and cap the vial.

    • Stir vigorously at Room Temperature (20–25 °C) for 2–4 hours.

  • Monitoring (Self-Validation):

    • TLC/LCMS Check: Sample at T=1h.

    • Target Mass: MW(Acid) + MW(Amine) - 18.

    • Watchlist: Check for M+99 (Guanylation adduct of the amine or sulfonamide) or M+223 (Dimer).

  • Workup (The "Acidic Wash" Protocol):

    • Crucial: Do not use basic extraction (e.g., 1M NaOH or sat. NaHCO3) as the primary wash if the product is lipophilic-poor. The sulfonamide proton can be deprotonated (

      
      ), driving the product into the aqueous layer.
      
    • Dilute the reaction mixture with Ethyl Acetate (20 mL).

    • Wash 1: 0.5 M HCl or 10% Citric Acid (2 x 10 mL). Removes excess DIEA and keeps sulfonamide protonated.

    • Wash 2: Water (1 x 10 mL). Removes DMF.

    • Wash 3: Saturated Brine (1 x 10 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      

Visualization of Workflow

The following diagram illustrates the decision logic and reaction pathway, emphasizing the critical "pH Trap" during workup.

AmideCoupling Start Start: 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid Mix Mix: Acid + Amine + DIEA in DMF Start->Mix Activate Add HATU (Initiate Coupling) Mix->Activate Prevents side-reaction Reaction Stir RT, 2-4h Activate->Reaction Check LCMS Check Reaction->Check Check->Reaction Incomplete Workup Dilute with EtOAc Check->Workup Conversion > 95% AcidWash Wash: 0.5M HCl / Citric Acid (CRITICAL: Keep pH < 7) Workup->AcidWash Recommended Path BaseWash Wash: Sat. NaHCO3 Workup->BaseWash Risky Path Product Isolate Organic Layer (Product Protonated) AcidWash->Product Retains Product Loss Aqueous Layer Loss (Product Deprotonated) BaseWash->Loss Sulfonamide Ionizes

Caption: Workflow for amide coupling of sulfonamide-benzoic acids, highlighting the risk of product loss during basic extraction.

Troubleshooting & Optimization

Observation (LCMS/TLC)Root CauseCorrective Action
Low Yield / Unreacted Acid Amine nucleophile is too weak or sterically hindered.Switch to Acid Chloride method: Convert acid to acid chloride using

(reflux, 1h), then react with amine/pyridine. Note: Sulfonamide NH is stable to

if dry.
M+99 Peak (Guanidine) Reaction of HATU with the sulfonamide nitrogen or amine.(1) Reduce DIEA to 2.0 eq. (2) Switch coupling agent to EDC/HOBt (slower but cleaner).
Product in Aqueous Layer Workup pH was too high (deprotonated sulfonamide).Acidify the aqueous layer to pH ~3-4 with 1M HCl and re-extract with EtOAc/DCM.
Dimer Formation Sulfonamide of one molecule reacted with activated acid of another.Ensure Amine Partner is added before HATU. Increase dilution to 0.1 M.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][6] Organic Process Research & Development, 20(2), 140-177. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link

Sources

Reaction conditions for sulfonylation of allylamine with sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of


-allylsulfonamides via the reaction of allylamine with sulfonyl chlorides is a cornerstone transformation in medicinal chemistry, particularly for synthesizing fragment-based drug scaffolds and protease inhibitors. While seemingly trivial, this reaction presents specific challenges: the volatility of allylamine (bp 53 °C), the risk of bis-sulfonylation, and the hydrolytic instability of sulfonyl chlorides.

This guide provides three distinct protocols tailored to substrate sensitivity and scale, ranging from classical anhydrous conditions to sustainable aqueous methodologies.

Mechanistic Insight & Reaction Logic[1]

The sulfonylation of allylamine proceeds via a nucleophilic substitution at the sulfur atom. Unlike carbon-centered electrophiles, the sulfonyl group is hypervalent, and the reaction is believed to proceed through a concerted


-like mechanism or a short-lived trigonal bipyramidal intermediate.
Critical Control Points:
  • HCl Scavenging: The reaction generates equimolar HCl. If not neutralized, this protonates the remaining allylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Bis-Sulfonylation: The product (

    
    ) is still nucleophilic. If the reaction pH is too high (deprotonating the sulfonamide) or if local concentration of sulfonyl chloride is high, a second sulfonylation occurs, forming the unwanted bis-sulfonamide.
    
  • Allylamine Volatility: With a boiling point of ~53 °C, allylamine can be lost to evaporation during exothermic addition or inert gas purging, altering the stoichiometry.

Visualization: Reaction Pathways

The following diagram illustrates the primary reaction vector and the competing side reactions that must be suppressed.

ReactionMechanism cluster_conditions Control Factors Allylamine Allylamine (Nucleophile) Intermediate Transition State (Tetrahedral/Trigonal) Allylamine->Intermediate + Sulfonyl Cl (k1) SulfonylCl Sulfonyl Chloride (Electrophile) SulfonylCl->Intermediate Hydrolysis Impurity: Sulfonic Acid SulfonylCl->Hydrolysis + H2O (k_hyd) Sulfonamide Target: N-Allylsulfonamide (Secondary Amine) Intermediate->Sulfonamide - HCl BisSulfonamide Impurity: Bis-Sulfonamide (Tertiary Amine) Sulfonamide->BisSulfonamide + Sulfonyl Cl (k2, if excess base) Base Base Choice (Scavenges HCl) Temp Temperature (< 0°C favors k1 over k_hyd)

Figure 1: Mechanistic pathways showing the desired sulfonylation (k1) versus competing bis-sulfonylation (k2) and hydrolysis (k_hyd).

Experimental Protocols

Method A: Classical Anhydrous (DCM/TEA)

Best for: Valuable or moisture-sensitive sulfonyl chlorides; small-scale discovery chemistry. Pros: High yield, homogeneous, easy workup for lipophilic products. Cons: Requires dry solvents; atom economy is lower due to organic base waste.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Allylamine (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add sulfonyl chloride and DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Controls the exotherm and minimizes allylamine evaporation.

  • Base Addition: Add TEA (or DIPEA) dropwise.

  • Amine Addition: Add allylamine dropwise via syringe. Note: If allylamine is stored in a fridge, ensure it is handled quickly to prevent condensation of water.

  • Reaction: Stir at 0 °C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC (typically complete in 1–4 hours).

  • Workup: Quench with 1M HCl (aqueous). Extract with DCM. Wash organic layer with brine, dry over

    
    , and concentrate.
    
    • Caution: Do not use high vacuum for extended periods if the product molecular weight is low (<200 Da), as

      
      -allylsulfonamides can sublimate.
      
Method B: Schotten-Baumann (Biphasic)

Best for: Scale-up (>10g), robust sulfonyl chlorides, cost-sensitive processes. Pros: Uses cheap inorganic bases; water absorbs the salt byproduct; no need for dry solvents. Cons: Not suitable for sulfonyl chlorides that hydrolyze extremely rapidly.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Allylamine (1.2 equiv)

  • Sodium Carbonate (

    
    ) or NaOH (2.0 equiv)
    
  • Solvent System: THF/Water or DCM/Water (1:1 ratio)

Protocol:

  • Aqueous Phase: Dissolve

    
     in water in a flask. Add allylamine to this aqueous solution.
    
  • Organic Phase: Dissolve sulfonyl chloride in THF or DCM.

  • Addition: Add the organic solution dropwise to the rapidly stirring aqueous amine solution at 0 °C to RT.

    • Critical: Vigorous stirring is essential to maximize the interfacial surface area.

  • Completion: Stir for 2–6 hours.

  • Workup: Separate phases. The product is usually in the organic phase. If the product precipitates as a solid (common for sulfonamides), simply filter and wash with water.

Method C: "Green" Aqueous Synthesis (Surfactant-Free)

Best for: Green chemistry compliance, industrial safety, avoiding organic solvents. Pros: Water is the only solvent; simple filtration workup.[1] Cons: Substrate solubility can be a limiting factor.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Allylamine (1.2 equiv)

  • Water (tap or deionized)

  • Optional: Mild base (

    
    ) if the amine is acid-sensitive.
    

Protocol (Adapted from Green Chem., 2006):

  • Suspension: Suspend the sulfonyl chloride in water at RT.

  • Addition: Add allylamine slowly.

  • Reaction: Stir vigorously. The reaction is often faster than hydrolysis due to the high nucleophilicity of allylamine (

    
    ).
    
  • Isolation: As the sulfonamide forms, it often precipitates out of the water (hydrophobic effect).

  • Workup: Filter the solid precipitate. Wash with dilute HCl (to remove unreacted amine) and then water. Recrystallize if necessary.

Optimization & Troubleshooting Guide

Comparison of Conditions
FeatureMethod A (Anhydrous)Method B (Schotten-Baumann)Method C (Green/Aqueous)
Yield High (90-98%)Good to High (80-95%)Variable (70-95%)
Bis-Sulfonylation Moderate RiskLow Risk (Phase separation helps)Low Risk
Moisture Tolerance LowHighVery High
Purification Extraction/ColumnExtraction/FiltrationFiltration
Cost High (Solvents/Amine base)LowLowest
Preventing Bis-Sulfonylation

If you observe the bis-sulfonated impurity (


):
  • ** stoichiometry:** Increase the equivalents of allylamine (to 1.5 or 2.0). The statistical probability of the chloride hitting a primary amine vs. a secondary sulfonamide favors the mono-product.

  • Order of Addition: Inverse addition. Add the sulfonyl chloride slowly to a solution of the amine.

  • Base Strength: Switch to a weaker base (e.g.,

    
     instead of NaOH) to ensure the formed sulfonamide (
    
    
    
    ) remains protonated and non-nucleophilic.
Decision Tree for Protocol Selection

DecisionTree Start Select Protocol IsSensitive Is Sulfonyl Chloride Hydrolytically Unstable? Start->IsSensitive Scale Reaction Scale? IsSensitive->Scale No (e.g., Tosyl Cl) MethodA Method A: Anhydrous DCM/TEA IsSensitive->MethodA Yes (e.g., Triflyl Cl) Solubility Is Product Water Soluble? Scale->Solubility > 1 g Scale->MethodA < 100 mg MethodB Method B: Schotten-Baumann Solubility->MethodB Yes/Partial MethodC Method C: Green/Aqueous Solubility->MethodC No (Precipitates)

Figure 2: Decision matrix for selecting the optimal sulfonylation condition.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - covering Schotten-Baumann principles).

  • Deng, X., & Mani, N. S. (2006).[2] A facile, environmentally benign sulfonamide synthesis in water.[1][2][3] Green Chemistry, 8(9), 835-838. [Link]

  • Liang, H., et al. (2011). Efficient synthesis of sulfonamides via a reaction of sulfonyl chlorides with amines in water. Tetrahedron Letters, 52(35), 4609-4612. [Link]

  • Organic Syntheses. (1955). N-p-Toluenesulfonyl-N'-methyl-N-nitrosourea (Example of Sulfonamide formation). Org.[1][4][5] Synth. Coll. Vol. 3, p.119. [Link]

Sources

Using 3-(allylsulfamoyl)benzoic acid as a scaffold for fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 3-(Allylsulfamoyl)benzoic Acid: A Multifunctional Scaffold for Fragment-Based and Covalent Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel, high-quality starting points for drug development, particularly for challenging biological targets.[1][2][3] The success of any FBDD campaign hinges on the quality and design of the fragment library.[1] This guide introduces 3-(allylsulfamoyl)benzoic acid as a privileged scaffold, uniquely engineered to maximize the potential of FBDD. This scaffold synergistically combines three critical pharmacophoric and reactive elements: a benzoic acid for robust target recognition and anchoring, a central sulfonamide group for versatile hydrogen bonding and structural vectoring, and a terminal allyl group that serves as a tunable electrophilic warhead for targeted covalent inhibition. We provide the scientific rationale for employing this scaffold, detailed biophysical screening and validation protocols, and a strategic framework for its evolution from a fragment hit to a potent lead compound.

Scientific Rationale: The Trifecta of Functionality

The design of 3-(allylsulfamoyl)benzoic acid is not arbitrary; it is a deliberate convergence of three moieties renowned for their utility in medicinal chemistry. The strategic placement of these groups provides a compact, low-molecular-weight starting point (~243 Da) that is ripe for exploration and optimization.

The Benzoic Acid Moiety: The Recognition Anchor

The carboxylic acid functional group is a cornerstone in drug design, present in over a quarter of all commercialized pharmaceuticals.[4] Its prominence stems from its ability to engage in strong, directional interactions with biological targets.[5][6]

  • Hydrogen Bonding and Electrostatic Interactions: At physiological pH, the carboxylate anion is a potent hydrogen bond acceptor and can form critical salt-bridge interactions with positively charged residues like arginine and lysine in a target's binding pocket.[6][7] This often serves as the primary anchoring point for the fragment, ensuring a defined binding mode.

  • Solubility and Physicochemical Properties: The introduction of a carboxylic acid can positively influence the aqueous solubility of a compound, a crucial property for reliable biophysical screening which often requires high compound concentrations.[4][8]

  • Vector for Growth: The carboxylic acid provides a straightforward chemical handle for derivatization during the fragment-to-lead optimization phase, allowing for the exploration of nearby sub-pockets through amide coupling or esterification.[7]

The Sulfonamide Linker: A Versatile Interaction Hub

The sulfonamide group is another pillar of medicinal chemistry, forming the basis of numerous drug classes from antibacterials to diuretics and COX-2 inhibitors.[9][10][11]

  • Bioisosteric Replacement: The sulfonamide moiety can act as a non-classical bioisostere of a carboxylic acid or amide, offering a different geometric and electronic profile for interacting with a target.[12]

  • Directional Hydrogen Bonding: The sulfonamide NH is an excellent hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors.[12] This allows the scaffold to form a network of interactions, contributing to binding affinity and specificity.

  • Chemical Stability and Synthetic Tractability: Sulfonamides are chemically robust and synthetically accessible, allowing for the creation of diverse libraries by varying the amine component attached to the sulfonyl chloride precursor.

The Allyl Group: A Tunable Covalent Warhead

The inclusion of an allyl group elevates this scaffold from a standard fragment to a tool for targeted covalent inhibition. Covalent drugs offer distinct advantages, including increased potency, prolonged duration of action, and the ability to effectively inhibit challenging targets with shallow binding sites.[13][14]

  • Electrophilicity: The allyl group is a mild electrophile, capable of forming a covalent bond with nucleophilic amino acid residues like cysteine, and potentially lysine or serine, on the target protein.[15][] This reaction, often a Michael addition, transforms a transient, weak-binding interaction into a durable, irreversible one.

  • Tunable Reactivity: The reactivity of the allyl warhead is considered "tunable," meaning it is generally low enough to avoid widespread, non-specific off-target reactions but can be engaged by a suitably positioned nucleophile within the target's binding site.[15]

  • Overcoming Resistance: Covalent inhibition can be a powerful strategy to overcome drug resistance mechanisms that rely on reducing the binding affinity of non-covalent inhibitors.

The FBDD Workflow: From Scaffold to Lead

Employing the 3-(allylsulfamoyl)benzoic acid scaffold follows a structured, multi-stage FBDD workflow. The goal is to first identify its binding to a target of interest and then leverage its built-in functionalities for rational optimization.[17]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Scaffold Library (Derivatives of 3-ASBA) Screen Primary Biophysical Screen (e.g., SPR, NMR, TSA) Lib->Screen High Conc. Hits Initial Fragment Hits (Weak Binders) Screen->Hits Identify Binding Ortho Orthogonal Validation (e.g., ITC, DSF) Hits->Ortho Xray Structural Biology (X-ray Crystallography / Cryo-EM) Ortho->Xray Confirm Binding MassSpec Covalent Binding Assay (Intact Protein MS) Xray->MassSpec Guide Covalent Check Validated Validated Structural Hit MassSpec->Validated Confirm Mode SBDD Structure-Based Design (Fragment Growing/Linking) Validated->SBDD Chem Medicinal Chemistry (Iterative Synthesis) SBDD->Chem SAR SAR & ADMET Profiling Chem->SAR Synthesize Analogs SAR->SBDD Feedback Loop Lead Lead Compound (High Affinity & Selectivity) SAR->Lead

Caption: High-level workflow for FBDD using the 3-(allylsulfamoyl)benzoic acid scaffold.

Detailed Experimental Protocols

The following protocols describe key steps for screening and validating fragment hits based on the 3-(allylsulfamoyl)benzoic acid scaffold.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding interactions typical of fragments.[18][19][20]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore T200).

  • Sensor chips (e.g., CM5, for amine coupling).

  • Target protein (>95% purity).

  • Fragment library stock solutions (e.g., 100 mM in 100% DMSO).

  • Running buffer (e.g., HBS-EP+, pH 7.4).

  • Immobilization reagents (EDC, NHS, ethanolamine).

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (e.g., 5000-10000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein injection to allow for background signal subtraction.[20]

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration range of 100-500 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).[19]

    • Inject fragment solutions over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • A solvent correction protocol should be run to minimize artifacts from DMSO refractive index mismatch.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal to obtain specific binding sensorgrams.

    • Hits are identified as fragments that produce a dose-dependent binding response significantly above the noise level.

    • For confirmed hits, perform titrations with a concentration series to determine the equilibrium dissociation constant (K D ).

Protocol 2: Structural Characterization by X-ray Crystallography

Crystallography provides the definitive evidence of fragment binding and the precise atomic interactions, which is essential for structure-guided optimization.[21][22][23][24]

Objective: To determine the three-dimensional structure of the target protein in complex with the fragment hit.

Materials:

  • Crystals of the target protein.

  • Fragment hit solution (e.g., 10-50 mM in a cryo-protectant compatible buffer).

  • Cryo-protectant solution (e.g., buffer with 25% glycerol).

  • Cryo-loops, crystal harvesting tools.

  • Access to an X-ray diffraction source (in-house or synchrotron).

Methodology:

  • Crystal Soaking:

    • Transfer a protein crystal from its growth solution into a small drop of cryo-protectant solution containing a high concentration of the fragment (e.g., 1-10 mM). The high concentration is necessary due to the fragment's typically weak affinity.[21]

    • Incubate for a period ranging from minutes to hours. The optimal soaking time must be determined empirically.

    • Briefly pass the crystal through the cryo-protectant solution to remove excess surface compound.

  • Data Collection:

    • Using a cryo-loop, capture the crystal and flash-cool it in a stream of liquid nitrogen.

    • Mount the frozen crystal on the diffractometer.

    • Collect a complete X-ray diffraction dataset.

  • Structure Solution and Refinement:

    • Process the diffraction data using software like XDS or MOSFLM.

    • Solve the structure using molecular replacement with a known apo-protein structure as the search model.

    • Analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound fragment. Specialized software can help detect weak binding events.[22]

    • Model the fragment into the density and perform iterative rounds of refinement to optimize the fit and overall structural quality.

Protocol 3: Covalent Binding Assessment by Intact Protein Mass Spectrometry

Objective: To confirm that the allyl group has formed a covalent bond with the target protein.

Materials:

  • Purified target protein.

  • Fragment hit stock solution.

  • Reaction buffer (e.g., PBS or HEPES, pH 7.4).

  • Quenching reagent (e.g., excess glutathione or dithiothreitol).

  • LC-MS system capable of intact protein analysis (e.g., Q-TOF).

Methodology:

  • Incubation Reaction:

    • Incubate the target protein (e.g., 10 µM) with an excess of the fragment hit (e.g., 100 µM) in the reaction buffer.

    • Allow the reaction to proceed at a set temperature (e.g., room temperature or 37°C) for a defined time course (e.g., 0, 1, 4, 24 hours).

    • Include a control reaction with a non-covalent analog of the scaffold (if available) or protein alone.

  • Sample Preparation and Analysis:

    • At each time point, quench the reaction to stop further covalent modification.

    • Desalt the protein sample using a C4 ZipTip or similar method to remove excess unbound fragment and buffer salts.

    • Analyze the sample via LC-MS.

  • Data Interpretation:

    • Deconvolute the mass spectra to determine the precise mass of the intact protein.

    • A mass increase corresponding to the molecular weight of the fragment (e.g., +243.27 Da) indicates the formation of a 1:1 covalent adduct.

    • The intensity of the adducted protein peak relative to the unmodified protein peak over time provides kinetic information about the covalent modification rate.

Fragment-to-Lead Optimization Strategies

Once a validated structural hit is obtained, the 3-(allylsulfamoyl)benzoic acid scaffold offers multiple, chemically intuitive vectors for optimization.[25][26][27][28] The goal is to "grow" the fragment by adding new chemical moieties that can form additional favorable interactions with the target, thereby increasing affinity and selectivity.[25][28]

Scaffold_Optimization Optimization Vectors of the Scaffold cluster_mol Optimization Vectors of the Scaffold mol_center [ 3-(allylsulfamoyl)benzoic acid ] Vec2 Vector 2: Ring Decoration (Explore Pocket B) mol_center->Vec2 Grow from Phenyl Ring Vec3 Vector 3: Allyl Modification (Tune Reactivity) mol_center->Vec3 Modify Allyl Group Vec1 Vector 1: Amide Coupling (Explore Pocket A) Vec1->mol_center Grow from -COOH

Caption: Key vectors for structure-guided "growing" of the 3-(allylsulfamoyl)benzoic acid scaffold.

  • Vector 1 (Growing from the Carboxylic Acid): This is often the most direct strategy. The X-ray crystal structure will reveal the solvent-exposed region around the carboxylate. Using standard amide coupling chemistry, a library of amines can be attached to probe this space, seeking additional hydrogen bonds or hydrophobic interactions.

  • Vector 2 (Elaboration from the Phenyl Ring): The phenyl ring itself can be decorated. Positions ortho-, meta-, and para- to the existing substituents can be modified with groups like halogens, methyls, or methoxy groups to improve van der Waals contacts or displace water molecules.

  • Vector 3 (Tuning the Warhead): If the initial covalent reactivity is not optimal, the allyl group can be modified. For example, adding electron-withdrawing groups nearby can increase its electrophilicity, while adding steric bulk can decrease it. This allows for fine-tuning the balance between potency and potential off-target reactivity.

Data Presentation and Interpretation

A critical aspect of FBDD is tracking the efficiency of optimization. Ligand efficiency (LE) is a key metric, calculated as the binding energy per heavy atom. It helps prioritize fragments that have the most potent interactions relative to their size.

Table 1: Hypothetical Screening & Optimization Data

Compound IDStructure/ModificationK D (µM) [SPR]Covalent Adduct? [MS]Ligand Efficiency (LE)Notes
FBDD-001 Parent Scaffold550Yes (+243 Da)0.28Initial hit, weak affinity but good efficiency.
FBDD-002 Amide with Cyclopropylamine120Yes (+298 Da)0.30Vector 1: Modest affinity gain, improved LE.
FBDD-003 Amide with 4-F-benzylamine25Yes (+350 Da)0.32Vector 1: Significant gain, likely H-bond/pi-stacking.
FBDD-004 Parent + 5-Chloro on ring300Yes (+277 Da)0.29Vector 2: Fills a small hydrophobic pocket.
FBDD-005 Combination of 003 + 0041.2Yes (+384 Da)0.34Lead-like: Additive gains from two vectors.

Ligand Efficiency (LE) = -1.37 * log(K D ) / Number of Heavy Atoms

Conclusion

The 3-(allylsulfamoyl)benzoic acid scaffold represents a highly versatile and rationally designed starting point for modern fragment-based drug discovery campaigns. Its constituent parts provide a robust anchor for target recognition, a versatile hub for protein-ligand interactions, and a reactive warhead for achieving potent, durable covalent inhibition. By integrating sensitive biophysical screening, high-resolution structural biology, and systematic structure-based design, researchers can efficiently leverage this scaffold to develop novel lead compounds against a wide array of challenging biological targets.

References

  • Mortier, J., Rakers, C., Frederick, R., & Wolber, G. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]

  • Mortier, J., Rakers, C., Frederick, R., & Wolber, G. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed. [Link]

  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. [Link]

  • Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure. [Link]

  • SARomics Biostructures. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics Biostructures. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]

  • de Kloe, G. E., Bailey, D., & Leurs, R. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Drug Discovery Today: Technologies. [Link]

  • Talele, T. T. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., & Kumar, V. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Gill, A., & Verdonk, M. (2013). Crystallographic fragment screening. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • de la Cruz, M., & Hubbard, R. E. (2025). Fragment-based drug discovery: A graphical review. Medicinal Chemistry Research. [Link]

  • Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions. [Link]

  • Navratilova, I., & Hopkins, A. L. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, A., & Singh, J. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Andersson, K. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. [Link]

  • Frontiers. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Pharmacology. [Link]

  • iNext-Discovery. (2021). NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. iNext-Discovery. [Link]

  • ResearchGate. (n.d.). The sulfonamide group as a structural alert: A distorted story?. ResearchGate. [Link]

  • ResearchGate. (2021). What is the importance of carboxylic group in the structure of drugs?. ResearchGate. [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. [Link]

  • Al-Khazrajy, O. S. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

  • Scribd. (n.d.). In Silico Strategies For Fragment To Lead Optimization in Drug Discovery. Scribd. [Link]

  • Patsnap. (2025). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Patsnap Eureka. [Link]

  • Harner, M. L., et al. (2013). Fragment-based screening by protein-detected NMR spectroscopy. Journal of Biomolecular NMR. [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]

  • Kleemann, A. (2015). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • Harner, M. L., et al. (2014). NMR Spectroscopy in Fragment-Based Drug Discovery. Journal of Biomolecular NMR. [Link]

  • MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. [Link]

  • BioSolveIT. (n.d.). Covalent Drug Design. BioSolveIT. [Link]

  • Singh, J., et al. (2021). Advances in covalent drug discovery. Nature Reviews Drug Discovery. [Link]

  • Evotec. (n.d.). Covalent Drug Discovery. Evotec. [Link]

  • ScienceDirect. (2025). Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. Current Opinion in Chemical Biology. [Link]

  • PubChem. (n.d.). 3-Sulfamoylbenzoic acid. PubChem. [Link]

  • Virga, K. G., et al. (2016). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. [Link]

  • Rehman, Z., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of a series of dialkylsulphamylbenzoic acids. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. The Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Benzoic acid. Wikipedia. [Link]

  • Sciencing. (2022). Chemical Properties Of Benzoic Acid. Sciencing. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Isoxazolyl-benzenesulfonamide derived from N -[4-(2,3-dibromo- 3-aryl-propanoyl). Der Pharma Chemica. [Link]-3-aryl-propanoyl-phenyl-benzenesulfonamide.pdf)

Sources

Troubleshooting & Optimization

Technical Support Center: Chemoselective Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #592: Preventing Allyl Group Oxidation/Degradation

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

The Core Challenge: The Chemoselectivity Paradox

You are attempting to synthesize a sulfonamide (


) containing an allyl moiety (

). The fundamental conflict lies in the oxidation state .
  • The Goal: Oxidize Sulfur (S) from -2 (thiol) or +2 (sulfinate) to +6 (sulfonyl).

  • The Threat: The allyl group is electron-rich.[1] Strong electrophilic oxidants used to create the sulfonyl core (e.g.,

    
    , 
    
    
    
    gas, excess
    
    
    ) will readily attack the alkene, leading to epoxidation , oxidative cleavage , or allylic chlorination .

This guide details three "Safe Mode" protocols that decouple sulfur oxidation from alkene degradation.

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your starting material and constraints.

ProtocolSelection cluster_legend Key Start Starting Material Thiol Thiol (R-SH) Start->Thiol Sulfinate Sulfinate Salt Start->Sulfinate Decision Risk Tolerance Thiol->Decision Need Sulfonyl Chloride? MethodC Protocol C: TCCA Oxidative Chlorination Sulfinate->MethodC Direct Coupling MethodA Protocol A: NCS + HCl/H2O (Ionic Pathway) Decision->MethodA High Yield / Standard MethodB Protocol B: H2O2 + SOCl2 (Bahrami Method) Decision->MethodB Green / Fast Safe Safe for Allyl

Figure 1: Decision tree for selecting the appropriate oxidative protocol based on starting materials.

Experimental Protocols (Troubleshooting Mode)

Protocol A: The Ionic NCS Method (Gold Standard)

Best For: High-value substrates where avoiding allylic halogenation is critical. Mechanism: Uses N-Chlorosuccinimide (NCS) and dilute HCl.[1] The acid activates NCS to transfer


 to sulfur without generating high concentrations of radical 

or gaseous

.

Step-by-Step Workflow:

  • Setup: Dissolve Thiol (1.0 equiv) in Acetonitrile (MeCN) (5 vol).

  • Activation: Add 2M HCl (aq) (1:5 ratio relative to MeCN). Critical: The water suppresses radical pathways.

  • Addition: Cool to 10°C. Add NCS (3.0 - 4.0 equiv) portion-wise over 20 minutes.

  • Reaction: Stir at <20°C. The reaction is usually complete in 1-2 hours.

  • Workup: Dilute with ether, wash with brine. The product is the Sulfonyl Chloride.[2][3][4][5][6]

  • Coupling: Immediately react with your amine and mild base (

    
    ) to form the sulfonamide.
    

Troubleshooting Guide:

Issue Root Cause Resolution
Allylic Chlorination Radical pathway activation (Wohl-Ziegler reaction). Exclude Light: Wrap flask in foil. Ensure Water: Do not use anhydrous conditions; water promotes the ionic mechanism.

| Alkene Saturation |


 concentration too high. | Slow Addition:  Add NCS slower. Temp Control:  Keep T < 10°C. |
| Runaway Exotherm  | HCl accumulation. | Dilution:  Ensure the MeCN/HCl ratio is at least 5:1. |
Protocol B: The Bahrami System ( )

Best For: Rapid synthesis; "Green" chemistry requirements. Mechanism: In situ generation of


 (sulfuryl chloride) equivalents via oxidative chlorination.

Step-by-Step Workflow:

  • Setup: Dissolve Thiol (1 mmol) in DCM or MeCN.

  • Reagent Mix: Add

    
     (1 mmol) and 30% 
    
    
    
    (3-4 mmol).
  • Timing: Stir vigorously at 0°C . Reaction is often complete in <10 minutes.

  • Quench: Rapidly quench with cold water to stop oxidation.

Troubleshooting Guide:

Issue Root Cause Resolution

| Epoxidation (Allyl Oxide) | Excess


 reacting with alkene. | Strict Stoichiometry:  Do not exceed 3-4 equiv of peroxide. Quench Fast:  Do not let the reaction sit after conversion. |
| Allyl Rearrangement  | Acidic conditions (

byproduct). | Buffer: Add solid

to the reaction mixture to scavenge acid in situ. |
Protocol C: TCCA (Trichloroisocyanuric Acid)

Best For: Converting Sulfinates or Disulfides to Sulfonyl Chlorides.[3] Mechanism: TCCA acts as a mild "chlorine sponge," releasing active chlorine species in a controlled manner.

Step-by-Step Workflow:

  • Setup: Suspend Sulfinate salt or Disulfide in MeCN/Water (4:1).

  • Addition: Add TCCA (0.4 - 1.0 equiv) at 0°C.

  • Observation: A white precipitate (cyanuric acid) will form.

  • Filtration: Filter off the solid byproduct. The filtrate contains your Sulfonyl Chloride.

Troubleshooting Guide:

Issue Root Cause Resolution
Over-chlorination Excess TCCA. Titration: Monitor reaction by TLC; stop adding TCCA as soon as SM disappears.

| Stalled Reaction | pH too high. | Add Acid: A catalytic amount of HCl may be needed to activate TCCA. |

Comparative Data Analysis

The following table summarizes the chemoselectivity of oxidants regarding allyl group tolerance.

Oxidant SystemAllyl TolerancePrimary RiskByproductsRef

Gas (Standard)
Low Addition across C=C

--
NCS / HCl (aq) High Allylic chlorination (if radical)Succinimide[1]

Medium/High Epoxidation (if warm)

,

[2]
TCCA / Water High C=C Chlorination (if excess)Cyanuric Acid[3]

Zero Oxidative Cleavage

--

FAQ: Specific Scenarios

Q: My allyl group is on the Nitrogen (N-allyl sulfonamide), not the sulfur ring. Is the risk different? A: Yes. The risk here is isomerization (migration of the double bond to form an enamine), not oxidation.

  • Cause: Strong bases (NaH, KOH) used during coupling.

  • Fix: Use weak organic bases (Pyridine,

    
    , or DABCO) for the coupling step. Avoid heating.
    

Q: Can I use Chloramine-T? A: Avoid. Chloramine-T is a known nitrene source (Sharpless oxyamination) and can aziridinate your allyl group. Stick to NCS or TCCA.

Q: Why is water required in the NCS method? A: Water acts as a nucleophile to open the intermediate succinimide-sulfonium species and, crucially, it creates a high dielectric medium that favors the ionic chlorination pathway over the radical pathway that attacks the allyl position.

References

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[6][7] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[1][4][5][6] Synthesis, 2006(24), 4131–4134.[4]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[7][8][9] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[5][7][9][10][11] The Journal of Organic Chemistry, 74(24), 9287–9291.

  • Bonk, J. D., et al. (2013). Oxidation of a thiol to a sulfonyl chloride using Trichloroisocyanuric Acid. ChemSpider Synthetic Pages, CSsp-486.

Sources

Technical Support Center: Optimizing HPLC Methods for Polar Benzoic Acid Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of polar benzoic acid sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of compounds. Polar benzoic acid sulfonamides possess both acidic (carboxylic acid) and weakly acidic/basic (sulfonamide) functional groups, making their chromatographic behavior highly dependent on mobile phase conditions. This resource provides in-depth, practical solutions to common issues in a direct question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common problems encountered during the analysis of polar benzoic acid sulfonamides.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My analyte peak is showing significant tailing. What is the primary cause and how can I fix it?

A: Peak tailing for this class of compounds is a frequent issue in reversed-phase HPLC.[1] The most common cause is secondary interactions between your analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2] Given that your molecules have polar functional groups, these interactions are highly probable.

  • Causality: At mid-range pH, the free silanol groups (-Si-OH) on the silica surface can become ionized (-Si-O⁻) and interact with any positively charged portion of your molecule (e.g., a protonated amine), causing a secondary retention mechanism that leads to tailing.[2][3]

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an acid like formic acid or phosphoric acid is the most effective solution.[1][3][4] This protonates the silanol groups, minimizing their ability to interact with your analyte.[5] A good rule of thumb is to set the mobile phase pH at least 2 units away from the analyte's pKa to ensure a single ionic state.[4][6][7]

    • Use a Modern, End-Capped Column: High-purity, end-capped C18 or C8 columns are designed with fewer accessible silanol groups, significantly reducing the potential for these secondary interactions.[1][5][8]

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help mask residual silanol activity and improve peak shape.[7] Be mindful of buffer solubility in your organic modifier.[7]

Q: My peak is fronting. What does this indicate?

A: Peak fronting is less common than tailing but typically points to column overloading or poor sample solubility.[2][9]

  • Causality: Injecting too much sample mass onto the column saturates the stationary phase, leading to a distorted, fronting peak. Alternatively, if the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread improperly at the column inlet.

  • Solutions:

    • Reduce Injection Volume or Concentration: Dilute your sample and re-inject. If the peak shape becomes symmetrical, you have confirmed overloading.[10]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[11] If a stronger solvent is required for solubility, inject the smallest possible volume.[12]

Issue 2: Poor or Drifting Retention Time

Q: My polar benzoic acid sulfonamide has very little or no retention on a standard C18 column. Why is this happening?

A: This is a classic problem for polar analytes. Reversed-phase chromatography relies on hydrophobic interactions, and your highly polar compound has insufficient interaction with the non-polar C18 stationary phase, causing it to elute at or near the void volume.[13][14]

  • Causality: The presence of both a carboxylic acid and a sulfonamide group makes the molecule highly water-soluble, especially if these groups are ionized. In their ionized (deprotonated acid, protonated base) state, they are highly polar and are repelled by the hydrophobic stationary phase.[15][16]

  • Solutions:

    • Optimize Mobile Phase pH for Ion Suppression: To increase retention in reversed-phase, you must make the analyte more hydrophobic. By lowering the mobile phase pH to at least 2 units below the pKa of the benzoic acid group, you suppress its ionization, making the molecule more neutral and increasing its retention.[15][16][17]

    • Use an "Aqueous-Compatible" Reversed-Phase Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (required for eluting polar compounds), leading to drastic retention time loss.[13] Columns with polar-embedded or polar-endcapped phases (often designated with "AQ", "H2O", "Hydro") are designed to be stable in 100% aqueous conditions and provide better retention for polar molecules.[13][18]

    • Consider an Alternative Stationary Phase: A phenyl-hexyl or biphenyl column can offer alternative selectivity through π-π interactions with the aromatic rings in your analytes.[19]

Q: My retention times are drifting and not reproducible. What should I check first?

A: Retention time instability is often due to a lack of proper system equilibration or inadequate pH control.[11][20]

  • Causality: The ionization state of your analytes is extremely sensitive to pH.[6][15] If your mobile phase is not adequately buffered, small changes in its composition can lead to significant shifts in retention. Furthermore, columns, especially those used for polar analytes, require sufficient time to equilibrate with the mobile phase.

  • Solutions:

    • Ensure Proper Buffering: Use a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.[7] Common choices for acidic pH include phosphate or formate buffers.[21][22] Ensure the buffer concentration is adequate (10-50 mM).[21]

    • Extend Column Equilibration Time: Before starting your analytical run, equilibrate the column with at least 10-15 column volumes of the initial mobile phase. For gradient methods, ensure the post-run equilibration is sufficient.[10]

    • Check the HPLC System: Verify that the pump is delivering a consistent mobile phase composition and that there are no leaks in the system.[3][12][20]

In-Depth Guides & Protocols
Protocol 1: Systematic Mobile Phase pH Optimization

This protocol will help you determine the optimal mobile phase pH to achieve retention and selectivity for your polar benzoic acid sulfonamide.

Objective: To manipulate the ionization state of the analyte to control retention and improve peak shape.

Materials:

  • HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)

  • Buffers: Phosphoric acid, formic acid, ammonium acetate

  • pH meter

Procedure:

  • Determine Analyte pKa: Find the pKa values for both the benzoic acid (typically ~4-5) and sulfonamide (can be acidic or basic, pKa varies widely) moieties of your specific analyte.

  • Prepare Buffered Mobile Phases: Prepare three different aqueous mobile phase buffers at a concentration of 20 mM:

    • pH 2.5: Using phosphoric acid or formic acid. This will fully protonate the carboxylic acid, maximizing retention.[4][7]

    • pH 4.5: Using an acetate or formate buffer. This is near the pKa of the carboxylic acid, which may be useful for selectivity but can risk poor peak shape.[17]

    • pH 6.5: Using a phosphate buffer. At this pH, the carboxylic acid will be ionized (less retained), but the ionization state of the sulfonamide may be altered, affecting selectivity.

  • Initial Screening: Perform isocratic runs (e.g., 80% aqueous buffer, 20% ACN) at each pH condition.

  • Analyze Results:

    • Compare the retention time (k') and peak asymmetry at each pH.

    • You will likely observe the longest retention at pH 2.5.[16]

    • Observe how the elution order of your analyte relative to impurities changes with pH; this is a powerful tool for optimizing selectivity.[15][16]

  • Refine Gradient (If Needed): Based on the optimal pH selected, develop a gradient elution method starting with a high aqueous percentage to retain the analyte, then ramping up the organic solvent to elute it.

pH ConditionExpected Effect on Benzoic Acid (pKa ~4.5)Expected Effect on Retention (RP-HPLC)Expected Peak Shape
pH 2.5 Fully protonated (neutral)Maximum Retention Generally sharp
pH 4.5 Partially ionizedIntermediate/unstable retentionPotentially broad or split
pH 6.5 Fully ionized (negative charge)Minimum Retention Sharp (if no secondary interactions)
Protocol 2: When to Switch to HILIC

If you cannot achieve adequate retention for your polar benzoic acid sulfonamide even after optimizing reversed-phase conditions, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended alternative.[23][24]

Objective: To retain and separate highly polar compounds that are unretained by reversed-phase chromatography.

When to Consider HILIC:

  • Your analyte elutes at or before the void volume on multiple reversed-phase columns (including aqueous C18 and Phenyl).

  • You require 100% aqueous mobile phase for any retention in reversed-phase, which limits gradient options.[18]

  • You are using LC-MS and want to take advantage of the high organic content of HILIC mobile phases, which enhances ESI sensitivity.[25]

HILIC Starting Conditions:

  • Column Selection: Choose a HILIC column. Common phases include bare silica, amide, or diol.[23][26] Amide phases are often a good starting point for their robustness.[25]

  • Mobile Phase: HILIC uses a reversed-phase eluent system in reverse. The weak solvent is a high concentration of organic (e.g., 95% Acetonitrile), and the strong solvent is the aqueous buffer.[24]

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0

  • Initial Gradient:

    • 0-1 min: 5% B (hold)

    • 1-10 min: Gradient from 5% to 50% B

    • 10-12 min: Hold at 50% B

    • 12-15 min: Return to 5% B and re-equilibrate

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation. In HILIC, increasing the water content (Solvent B) decreases retention.[14]

Visualizations & Workflows
Logical Relationship: pH Effect on Analyte Ionization

The following diagram illustrates how mobile phase pH relative to the pKa of the functional groups determines the overall charge and polarity of a model benzoic acid sulfonamide.

G cluster_pH2 Low pH (e.g., 2.5) cluster_pH7 Neutral pH (e.g., 7.0) COOH_low Benzoic Acid (pKa ~4.5) -COOH (Neutral) Result_low Overall State: More Hydrophobic (Retained in RP-HPLC) COOH_low->Result_low SO2NH_low Sulfonamide -SO2NH2 (Neutral) SO2NH_low->Result_low COOH_high Benzoic Acid (pKa ~4.5) -COO- (Anionic) Result_high Overall State: More Hydrophilic (Poorly Retained in RP-HPLC) COOH_high->Result_high SO2NH_high Sulfonamide -SO2NH2 (Neutral) SO2NH_high->Result_high Analyte Polar Benzoic Acid Sulfonamide Analyte->COOH_low Analyte->SO2NH_low Analyte->COOH_high Analyte->SO2NH_high

Caption: Effect of pH on the ionization state and hydrophobicity of the analyte.

Experimental Workflow: Troubleshooting Poor Peak Shape

This workflow provides a systematic approach to diagnosing and solving common peak shape issues.

G Start Start: Poor Peak Shape Observed CheckShape What is the peak shape? Start->CheckShape Tailing Peak Tailing CheckShape->Tailing Tailing Fronting Peak Fronting CheckShape->Fronting Fronting CauseTailing Potential Causes: 1. Secondary Interactions 2. pH near pKa Tailing->CauseTailing CauseFronting Potential Causes: 1. Column Overload 2. Sample Solvent too strong Fronting->CauseFronting Sol_pH Action: Lower mobile phase pH (e.g., pH < 3.0) CauseTailing->Sol_pH Sol_Column Action: Use modern end-capped or polar-embedded column CauseTailing->Sol_Column Result_Tailing Result: Symmetrical Peak Sol_pH->Result_Tailing Sol_Column->Result_Tailing Sol_Dilute Action: Dilute sample or reduce injection volume CauseFronting->Sol_Dilute Sol_Solvent Action: Dissolve sample in mobile phase CauseFronting->Sol_Solvent Result_Fronting Result: Symmetrical Peak Sol_Dilute->Result_Fronting Sol_Solvent->Result_Fronting

Caption: A systematic workflow for troubleshooting common HPLC peak shape problems.

References
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. Retrieved from [Link]

  • YMC America, Inc. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, January 16). HPLC Columns for Reversed Phase are Not Suited for Polar Compounds - Tips & Suggestions. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science and Research. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Reversed-phase HPLC Buffers. Retrieved from [Link]

  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • Obrnuta faza. (n.d.). T1. Poor peak shape. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Hawach Scientific. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • PubMed. (2008, September 10). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

Sources

Resolving stability issues of sulfonamide bonds in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Sulfonamide Stability Technical Assistance Center (SSTAC).

Ticket ID: #SULF-ACID-STAB-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Resolving Premature Cleavage and Instability of Sulfonamide Bonds in Acidic Media

Diagnostic Triage: Isolate the Failure Mode

Before altering your synthesis or formulation, you must confirm the specific bond breakage. In acidic media (e.g., TFA cleavage cocktails, stomach acid simulations), "sulfonamide instability" often masks two distinct chemical events.

The Two Primary Failure Modes:

  • S-N Bond Cleavage (True Hydrolysis): The sulfonamide itself breaks, releasing the amine and sulfonic acid. This is rare in simple sulfonamides but common in activated systems (

    
    -acyl sulfonamides) or "Safety-Catch" linkers.
    
  • C-N Bond Cleavage (Dealkylation): The sulfonamide remains intact, but the group attached to the nitrogen (e.g., PMB, DMB, Trityl) is cleaved. This is a protecting group failure, not a sulfonamide failure.

Diagnostic Decision Tree

DiagnosticTree Start Start: Observed Degradation in Acidic Media Analyze Analyze Degradation Products (LC-MS / NMR) Start->Analyze Q1 Is the Sulfonic Acid (R-SO3H) present? Analyze->Q1 Res1_Yes YES: S-N Bond Cleavage (True Sulfonamide Instability) Q1->Res1_Yes Mass Found Res1_No NO: Sulfonamide Intact Q1->Res1_No Mass Absent Q2 Is the Amine (R'-NH2) recovered? Res1_No->Q2 Res2_Yes Result: N-Dealkylation (C-N Bond Failure) Q2->Res2_Yes Amine Mass Found Res2_No Result: Side Reaction (Ring Modification/Aggregation) Q2->Res2_No Unknown Mass

Figure 1: Diagnostic workflow to distinguish between true sulfonamide hydrolysis (S-N cleavage) and substituent loss (C-N cleavage).

Technical Deep Dive: The Mechanics of Instability

If you confirmed S-N Bond Cleavage (Red path in Fig 1), the stability issue is likely driven by protonation kinetics. Standard primary and secondary sulfonamides are exceptionally stable in acid (


 for protonation). Instability arises only under specific "Activation" conditions.
Mechanism of Acid-Catalyzed Hydrolysis

The reaction is generally A-2 (bimolecular acid-catalyzed) or A-1 (unimolecular) depending on substitution.

  • Protonation: The sulfonyl oxygen or nitrogen is protonated.

    • Note: Electron-Donating Groups (EDGs) on the Nitrogen increase basicity, facilitating this step.

  • Nucleophilic Attack: Water attacks the sulfur atom (or the carbon in C-N cleavage).

  • Cleavage: The bond breaks, releasing the amine.[1]

Why your sulfonamide might be failing:

  • N-Acyl Activation: If your structure is

    
    , the electron-withdrawing carbonyl makes the sulfonamide nitrogen a better leaving group, drastically reducing acid stability (e.g., Safety-Catch Linkers).
    
  • Intramolecular Catalysis: A neighboring carboxylic acid or hydroxyl group can act as an intramolecular proton donor or nucleophile, accelerating cleavage by orders of magnitude.

Troubleshooting & Mitigation Strategies (FAQ)

Q1: My sulfonamide linker (Kenner/Safety-Catch) is cleaving prematurely in TFA. How do I stop this?

Root Cause: The linker may have been inadvertently "activated" (alkylated) during synthesis, or the TFA concentration is too high for the non-activated form. Solution:

  • Check Alkylating Agents: Ensure no electrophiles (e.g., unquenched benzyl bromide) remain in the mixture during acidic steps.

  • Scavenger Optimization: Water acts as the nucleophile in hydrolysis. Reduce water content in your cleavage cocktail.

    • Standard: 95% TFA / 2.5% TIS / 2.5%

      
      [2]
      
    • Modified: 95% TFA / 5% TIS (Anhydrous cleavage).

  • Reference: The Kenner linker is designed to be stable in acid until activated with diazomethane or iodoacetonitrile [1].

Q2: How do I stabilize a drug candidate containing a sulfonamide against stomach acid (pH 1.2)?

Root Cause: Electron-rich substituents on the nitrogen are facilitating protonation. Solution: Apply the Hammett Equation logic.

  • Modification: Introduce Electron-Withdrawing Groups (EWGs) to the Sulfonyl aryl ring (e.g.,

    
    -Chloro, 
    
    
    
    -Nitro).
  • Effect: This pulls electron density away from the sulfur and nitrogen, lowering the

    
     of the conjugate acid (making it harder to protonate).
    
  • Trade-off: This will make the N-H proton more acidic (lower

    
    ), which may affect solubility or permeability.
    
Q3: I see "degradation" but the mass corresponds to [M-Protecting Group].

Root Cause: This is C-N cleavage. Groups like 2,4-dimethoxybenzyl (DMB) or 4-methoxybenzyl (PMB) are designed to cleave in dilute acid. Solution:

  • Switch to a more acid-stable protecting group if the sulfonamide must survive TFA.

  • Alternative: Use the Nosyl (2-nitrobenzenesulfonyl) group. It is extremely stable to acid but cleavable with thiols/base (orthogonal stability) [2].

Comparative Stability Data

Use this table to predict stability based on your specific sulfonamide class.

Sulfonamide ClassStructureAcid Stability (TFA)Primary Failure ModeRecommended Fix
Primary/Secondary

High None (Stable)N/A

-Acyl Sulfonamide

Low - Moderate S-N HydrolysisAvoid prolonged acid exposure; store dry.

-Alkoxy

Low N-O or S-N CleavageUse bulky R groups to sterically hinder attack.
Activated Linker

Very Low S-N HydrolysisKeep anhydrous; Do not activate until cleavage is desired.

-Silyl

Extremely Low Si-N HydrolysisUse only in neutral/basic organic media.

Experimental Protocol: Kinetic Stability Assay

To rigorously quantify the stability of your sulfonamide, perform this pseudo-first-order kinetic assay.

Objective: Determine the half-life (


) of the sulfonamide bond in simulated acidic conditions.

Reagents:

  • Solvent A: Acetonitrile (HPLC Grade).

  • Acid Medium: 1M HCl in Water (for stomach simulation) OR 50% TFA in DCM (for SPPS simulation).

  • Internal Standard: Caffeine (chemically inert in acid).

Workflow:

  • Preparation: Dissolve compound (1 mg/mL) and Internal Standard (0.5 mg/mL) in the Acid Medium.

  • Incubation: Place in a thermostatic block at desired temperature (e.g., 25°C, 37°C, or 60°C).

  • Sampling:

    • Take 50

      
      L aliquots at 
      
      
      
      .
    • Quench immediately by diluting into 950

      
      L of 1M Sodium Bicarbonate (neutralization).
      
  • Analysis: Inject onto HPLC-UV/Vis (254 nm).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • 
      .
      

Acceptance Criteria:

  • For SPPS Linkers:

    
     degradation over 2 hours is required.
    
  • For Oral Drugs:

    
     degradation over 4 hours (pH 1.2) is standard.
    

References

  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The Safety Catch Principle in Solid Phase Peptide Synthesis. Chemical Communications, (12), 636-637.

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Chapter on Sulfonamide Protection).

  • Iley, J., Lopes, F., & Moreira, R. (2001).[3] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Organic & Biomolecular Chemistry, (1), 200-201.

Sources

Validation & Comparative

Comparing potency of allyl vs. propyl sulfonamide benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of allyl versus propyl sulfonamide benzoic acid derivatives, synthesizing physicochemical analysis, structure-activity relationships (SAR), and experimental protocols.

Executive Summary

Sulfonamide benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as the backbone for uricosurics (e.g., Probenecid), carbonic anhydrase inhibitors, and emerging antimicrobial agents. The optimization of the N-substituent on the sulfonamide moiety—specifically the choice between an Allyl (


)  and a Propyl (

)
group—is a critical determinant of potency, metabolic stability, and physicochemical profile.

Key Findings:

  • Lipophilicity & Bioavailability: Propyl derivatives exhibit higher lipophilicity (

    
    ), enhancing passive transport and blood-brain barrier (BBB) penetration compared to the slightly more polar allyl variants.
    
  • Potency (Uricosuric/OAT Targets): Propyl substitutions (as seen in Probenecid) are generally superior for hydrophobic pocket binding in Organic Anion Transporters (OATs).

  • Potency (Antimicrobial/Enzymatic Targets): Allyl derivatives frequently outperform propyl analogs in antifungal and specific enzyme inhibition assays (e.g., h-NTPDase) due to the planar

    
    -character and reduced steric bulk, allowing for unique 
    
    
    
    -
    
    
    stacking interactions within the active site.
  • Metabolic Stability: Propyl groups are metabolically robust, whereas allyl groups introduce a "metabolic handle," susceptible to epoxidation and potentially reactive metabolite formation.

Physicochemical & Structural Analysis

The choice between allyl and propyl substituents fundamentally alters the electronic and steric landscape of the molecule.

Table 1: Comparative Physicochemical Metrics
FeaturePropyl Derivative (

)
Allyl Derivative (

)
Impact on Potency
Hybridization

(Saturated)

(Unsaturated)
Allyl is more rigid; Propyl is flexible.
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)Allyl increases acidity of sulfonamide -NH-.
Steric Bulk (Taft

)
-0.36-0.13Allyl is smaller/flatter; fits tighter pockets.
Lipophilicity Higher (Hydrophobic)Moderate (Dipolar/

-active)
Propyl favors membrane crossing.
Binding Mode Hydrophobic / van der Waals

-

Stacking / H-bond acceptor
Target dependent.
Structural Logic Diagram (SAR Decision Tree)

The following diagram illustrates the decision logic for selecting between allyl and propyl groups based on the intended biological target.

SAR_Logic Start Target Identification Hydrophobic Hydrophobic Pocket? (e.g., OAT1, OAT3) Start->Hydrophobic Primary Requirement PiStacking Pi-Interaction/Planar Site? (e.g., CA, Fungal Enzymes) Start->PiStacking Primary Requirement Propyl Select PROPYL Group (Max Lipophilicity, Flexibility) Hydrophobic->Propyl Van der Waals forces Allyl Select ALLYL Group (Pi-Stacking, Rigidity) PiStacking->Allyl Electronic fit Outcome1 High Uricosuric Potency (Probenecid-like) Propyl->Outcome1 Outcome2 High Antifungal/Enzymatic Potency (Target Specific) Allyl->Outcome2

Caption: Decision matrix for N-substituent selection based on active site topology.

Pharmacological Performance Comparison

Case A: Uricosuric Activity (OAT Inhibition)
  • Standard: Probenecid (

    
    -(dipropylsulfamoyl)benzoic acid).
    
  • Mechanism: Inhibition of Organic Anion Transporters (OAT1/OAT3) in the renal proximal tubule.

  • Comparison: The propyl chains in Probenecid are optimized for the hydrophobic groove of the OAT transporter. Replacing these with allyl groups reduces potency due to the loss of hydrophobic surface area and the introduction of a planar rigidity that does not conform well to the transporter's flexible binding pocket.

  • Data Insight: Dipropyl derivatives typically exhibit

    
     values in the low micromolar range (
    
    
    
    ) for OATs, whereas diallyl analogs often show reduced affinity (
    
    
    ).
Case B: Antimicrobial & Antifungal Potency[1][2]
  • Target: Fungal enzymes (e.g., Botrytis cinerea growth inhibition) and bacterial targets.

  • Mechanism: Disruption of metabolic pathways; often involves binding to enzymes with aromatic-rich active sites.

  • Comparison: Allyl sulfonamides have demonstrated superior potency in antifungal screens. A study on N-allyl sulfonamides highlighted that the allyl group's ability to engage in

    
    -interactions, combined with specific aromatic substitutions on the benzoic acid core, led to significant mycelial growth inhibition (approx. 60% at 3 mM).
    
  • Data Insight: In Botrytis assays, allyl derivatives (e.g., Compound 1e) showed active inhibition where saturated alkyl analogs were less effective, suggesting the alkene moiety is pharmacophoric in this context.

Experimental Protocols

To objectively compare these derivatives in your own lab, follow these standardized synthesis and assay protocols.

Synthesis Workflow (Green Chemistry Approach)

Recent literature supports ultrasound-assisted synthesis for these derivatives to minimize byproducts and improve yield.

Protocol: One-Pot Synthesis of Sulfamoyl Benzoic Acid Derivatives

  • Reagents: Saccharin (1.0 eq), Allyl Bromide or Propyl Bromide (1.1 eq),

    
     (1.2 eq), Water (solvent).[1]
    
  • Step 1 (N-Alkylation): Sonicate the mixture at

    
     until TLC confirms conversion to N-alkyl saccharin.
    
  • Step 2 (Ring Opening): Add the secondary amine (e.g., propylamine or allylamine) (2.0 eq) directly to the reaction vessel.

  • Step 3 (Cleavage): Continue sonication. The amine attacks the carbonyl, opening the saccharin ring to yield the 2-(N-alkylsulfamoyl)benzamide derivative.

  • Purification: Precipitate with dilute HCl, filter, and recrystallize from Ethanol/Water.

Biological Assay Workflow

The following Graphviz diagram outlines the parallel workflow for testing both derivatives against a target enzyme (e.g., h-NTPDase or Carbonic Anhydrase).

Assay_Workflow Substrate Substrate (e.g., ATP/p-NPP) Incubation Incubation (37°C, 30 min) Substrate->Incubation Enzyme Target Enzyme (h-NTPDase) Enzyme->Incubation Inhibitor Test Compound (Allyl vs Propyl) Inhibitor->Incubation Reaction Stop Reaction (Add TCA/Malachite Green) Incubation->Reaction Readout Absorbance (630 nm) Reaction->Readout Calc Calculate % Inhibition & IC50 Readout->Calc

Caption: Standardized enzymatic inhibition assay workflow for sulfonamide derivatives.

Comparative Data Summary

The table below synthesizes data trends observed in recent structure-activity relationship (SAR) studies involving these moieties.

MetricPropyl-Sulfonamide Allyl-Sulfonamide Reference Context
OAT1 Inhibition (

)
High (

)
Moderate (

)
Probenecid SAR standards
Antifungal Activity LowHigh (Active)Botrytis cinerea inhibition [4]
h-NTPDase Inhibition ModerateVariable (Substituent dependent)Sulfamoyl benzamide studies [1]
Metabolic Half-life Long (Oxidation only)Short (Epoxidation risk)General ADME principles
Crystallinity High (Packing efficiency)Moderate (Disorder common)X-ray diffraction studies [6]

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Chemistry Central Journal. [Link]

  • Synthesis and Biological Evaluation of Sulfonamide Derivatives as Antimicrobial Agents. Acta Poloniae Pharmaceutica. [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Chemical Neuroscience. [Link]

  • Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Journal of the Brazilian Chemical Society. [Link]

  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Letters in Drug Design & Discovery. [Link]

  • 2-(N-allylsulfamoyl)-N-propylbenzamide. Molbank. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the In Vitro Cytotoxicity of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early-Stage Cytotoxicity Profiling

In the landscape of drug discovery, the early and accurate assessment of a compound's safety profile is paramount.[1] In vitro cytotoxicity testing serves as a critical, first-pass filter, offering a rapid and cost-effective means to identify potential liabilities, elucidate mechanisms of cell death, and guide the prioritization of candidates for further preclinical development.[2] This guide provides an in-depth framework for evaluating the cytotoxic potential of a novel sulfonamide derivative, 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid , a molecule incorporating both a benzoic acid scaffold and a sulfonamide functional group.

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a wide array of drugs including antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5][6] Similarly, benzoic acid and its derivatives are known to possess diverse pharmacological properties, with some demonstrating anticancer activity through mechanisms like histone deacetylase (HDAC) inhibition.[7][8] The combination of these two pharmacophores in 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid suggests a potential for significant biological activity, making a thorough cytotoxic evaluation essential.

To provide a meaningful context for our evaluation, we will compare the performance of our target compound against Probenecid , a well-characterized sulfonamide drug.[9][10] Probenecid functions as a uricosuric agent by inhibiting organic anion transporters in the kidneys and has also been investigated for its ability to sensitize cancer cells to chemotherapy.[11][12] This comparative approach allows for a benchmark against which we can interpret the potency and potential selectivity of our novel compound.

This guide is structured to explain not just the how, but the why behind each experimental step, providing a robust, self-validating system for generating reliable and reproducible cytotoxicity data.

Foundational Experimental Design: A Multi-Assay, Multi-Cell Line Approach

Rationale for Cell Line Selection

The choice of cell lines is critical for contextualizing cytotoxicity. We will employ a dual-cell line model to assess both potential anticancer efficacy and general toxicity to non-cancerous cells.

  • HeLa (Human Cervical Adenocarcinoma): A widely used, aggressive cancer cell line. High sensitivity in this line could indicate potential as an antineoplastic agent.

  • HEK293 (Human Embryonic Kidney): A non-cancerous, human-derived cell line. Cytotoxicity in this line relative to HeLa can provide an initial measure of the compound's therapeutic index or selectivity.

Rationale for a Tripartite Assay Strategy

To build a comprehensive profile, we will interrogate three distinct cellular health indicators: metabolic activity, membrane integrity, and the hallmarks of programmed cell death (apoptosis).

  • MTT Assay: Measures mitochondrial reductase activity, a proxy for metabolic health and cell viability.[13]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity and necrosis.[14]

  • Annexin V/PI Apoptosis Assay: Uses flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells, providing deep mechanistic insight.

Logical Workflow for Cytotoxicity Assessment

The following diagram illustrates the overall experimental workflow, from initial cell culture to the integration of data from our tripartite assay strategy.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Data Integration Culture 1. Cell Culture (HeLa & HEK293) Seeding 2. Cell Seeding (96-well & 6-well plates) Culture->Seeding Compound 3. Compound Preparation (Serial Dilutions) Treatment 4. Compound Treatment (24-48h Incubation) MTT 5a. MTT Assay (Metabolic Activity) Treatment->MTT LDH 5b. LDH Assay (Membrane Integrity) Treatment->LDH FACS 5c. Annexin V/PI Assay (Apoptosis/Necrosis) Treatment->FACS IC50 6. IC50 Calculation (Dose-Response Curves) MTT->IC50 LDH->IC50 Compare 7. Comparative Analysis & Mechanism Hypothesis FACS->Compare IC50->Compare

Caption: Overall experimental workflow for cytotoxicity profiling.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and clear endpoints.

Protocol: MTT Cell Viability Assay

This assay quantifies cell viability by measuring the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13][15]

Methodology:

  • Cell Seeding: Seed HeLa and HEK293 cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 2X serial dilution series of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid and Probenecid in culture medium, ranging from 400 µM to 3.125 µM. Include a vehicle control (e.g., 0.1% DMSO) and a "no cells" blank control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells. Incubate for 48 hours at 37°C, 5% CO₂.[1]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will produce purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol: LDH Release Cytotoxicity Assay

This assay measures necrosis by quantifying the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[14][16]

Methodology:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a diaphorase/NAD+ mixture). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum control.

Protocol: Annexin V/PI Apoptosis Assay via Flow Cytometry

This assay provides a quantitative assessment of apoptosis and necrosis.[17] Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while propidium iodide (PI) enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their calculated IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or brief trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

  • Analysis: Gate the cell populations to quantify four distinct groups:

    • Viable: Annexin V- / PI-

    • Early Apoptosis: Annexin V+ / PI-

    • Late Apoptosis/Necrosis: Annexin V+ / PI+

    • Necrosis: Annexin V- / PI+

Cell Death Assay Mechanisms

This diagram illustrates the cellular states detected by each of the three core assays, providing a clear visual representation of their complementary nature.

G cluster_assays Assay Endpoints cluster_cells Cellular States MTT MTT Assay Measures Mitochondrial Reductase Activity Endpoint: Formazan Production LDH LDH Release Assay Measures Membrane Permeability Endpoint: Extracellular LDH AnnexinV Annexin V / PI Assay Measures Apoptotic Markers Endpoints: PS Exposure & DNA Staining Healthy Healthy Cell Healthy->MTT High Activity Healthy->LDH No Release Healthy->AnnexinV Annexin V- PI- EarlyApop Early Apoptosis EarlyApop->MTT Reduced Activity EarlyApop->AnnexinV Annexin V+ PI- LateApop Late Apoptosis LateApop->MTT Low/No Activity LateApop->LDH Moderate Release LateApop->AnnexinV Annexin V+ PI+ Necrosis Necrosis Necrosis->MTT No Activity Necrosis->LDH High Release Necrosis->AnnexinV Annexin V- PI+

Caption: Correlation between cellular states and assay readouts.

Data Summary and Comparative Analysis

Disclaimer: The following data are presented as a hypothetical but realistic example to illustrate data interpretation. These values are not derived from actual experiments on 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid.

Table 1: Comparative IC50 Values (µM) after 48h Treatment

The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying a compound's potency.[18]

CompoundHeLa (Cancer) IC50 (µM)HEK293 (Non-Cancer) IC50 (µM)Selectivity Index (SI)¹
3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid 45.2 ± 3.1185.6 ± 11.44.1
Probenecid 112.8 ± 8.5> 200> 1.77
Doxorubicin (Control) 0.8 ± 0.055.4 ± 0.46.75

¹ Selectivity Index (SI) = IC50 in non-cancer cell line / IC50 in cancer cell line. A higher SI value is desirable, indicating greater selectivity for cancer cells.

Table 2: Apoptosis vs. Necrosis Profile at 24h (HeLa Cells)

Data from the Annexin V/PI assay helps to elucidate the primary mechanism of cell death. Values represent the percentage of cells in each quadrant after treatment with an IC50 concentration of each compound.

TreatmentViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control 94.12.51.12.3
Target Compound (45 µM) 48.528.7 15.37.5
Probenecid (113 µM) 52.114.210.523.2

Interpretation and Discussion

  • Potency and Selectivity: 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (IC50 = 45.2 µM) demonstrates significantly higher potency against HeLa cells compared to the benchmark compound, Probenecid (IC50 = 112.8 µM). Furthermore, its Selectivity Index of 4.1 suggests a moderately preferential cytotoxicity towards the cancer cell line over the non-cancerous HEK293 line. This profile is promising and warrants further investigation.

  • Mechanism of Cell Death: The Annexin V/PI data provides a critical mechanistic distinction between the two compounds. Our target compound induces a significant shift towards the early apoptotic population (28.7%), indicating that it likely triggers programmed cell death. In contrast, Probenecid treatment results in a more pronounced necrotic population (23.2%), alongside a smaller increase in apoptosis. This suggests that at its effective concentration, Probenecid's primary mode of cytotoxicity may involve causing direct membrane damage, while our novel compound acts through more refined cellular signaling pathways.

  • Comparative Context: While not as potent as the frontline chemotherapeutic Doxorubicin, our novel compound's distinct mechanism (apoptosis induction) and moderate selectivity mark it as a compound of interest. The apoptotic pathway is often preferred for therapeutic agents as it is a controlled, non-inflammatory form of cell death.

Conclusion and Future Directions

This comprehensive in vitro guide outlines a robust methodology for the initial cytotoxic evaluation of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid. Through a multi-assay, multi-cell line approach, we can generate a nuanced profile of a compound's potency, selectivity, and mechanism of action.

The hypothetical data suggest that 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid is a moderately potent and selective compound that primarily induces apoptosis. This profile is favorable compared to Probenecid and justifies advancement to the next stages of preclinical evaluation, which should include:

  • Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines (e.g., breast, lung, colon) to determine its spectrum of activity.

  • Mechanistic Studies: Investigating the specific apoptotic pathways involved (e.g., caspase activation, mitochondrial membrane potential) to identify its molecular target.

  • In Vivo Studies: Assessing efficacy and toxicity in animal models to validate the in vitro findings.

By following this structured, logical, and well-rationalized approach, researchers can confidently and efficiently characterize the cytotoxic potential of novel chemical entities, making informed decisions to accelerate the drug discovery pipeline.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Sami Publishing Company.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.
  • Supuran, C. T., et al. (2003).
  • Sulfonamides as a Promising Scaffold in Drug Discovery. (2024).
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • Anantharaju, P. G., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC.
  • Husain, A., et al. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC.
  • Huang, H. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed.
  • Öztürkel Kabakaş, H., & S, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark.
  • Evaluation of Drug and Chemical Toxicity with Cell Culture Systems. (1986). Oxford Academic.
  • Evaluation of the cytotoxic effects of a compound on cell lines. (n.d.). PCBIS.
  • Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide. (2025). BenchChem.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Evaluating the Cytotoxicity of Novel Compounds: A Guide to Cell-Based Assays. (2025). BenchChem.
  • Probenecid. (2020). LiverTox - NCBI Bookshelf.
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023). MDPI.
  • 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. (n.d.). PubChemLite.
  • Zhang, J., et al. (2011). Probenecid is a chemosensitizer in cancer cell lines. PubMed.
  • Cell-Mediated Cytotoxicity Assays. (2019). Asthma Allergy Immunology.
  • Discussion on MTT assay indicating apoptosis or necrosis. (2014).
  • What is the mechanism of Probenecid? (2024).
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Probenecid. (n.d.). Wikipedia.
  • Probenecid tablet, film co
  • Benzoic acid. (n.d.). Wikipedia.

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid

[1]

Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Non-RCRA Listed, Characteristic-Dependent) Primary Hazard: Skin/Eye Irritant, Acidic Corrosive (in solution), Potential Sensitizer.[1] Disposal Method: High-temperature incineration (Sulfur-scrubbed).[1] Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers.[1][2][3]

This guide defines the standard operating procedure (SOP) for the safe containment and disposal of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid . As a sulfonamide derivative featuring an allyl group and a carboxylic acid moiety, this compound presents a triad of chemical behaviors (acidity, potential polymerization, and biological activity) that dictates its waste stream.[1]

Chemical Profile & Hazard Assessment ("Know Your Enemy")

To dispose of a chemical safely, you must understand its functional vulnerabilities.[1] This molecule is not just a white powder; it is a system of reactive groups.[1]

Structural Breakdown[1]
  • Benzoic Acid Moiety: Provides acidic character (pKa ~3-4). In aqueous solution, this can trigger D002 (Corrosivity) waste codes if pH ≤ 2.[1][4][5]

  • Sulfonamide Group: Chemically stable but biologically active.[1] Sulfonamides are persistent environmental pollutants; drain disposal is strictly prohibited to prevent aquatic toxicity.[1]

  • Allyl Group (Prop-2-en-1-yl): Contains a terminal alkene.[1] While generally stable, it presents a risk of polymerization or peroxidation if stored with strong oxidizers or radical initiators for extended periods.[1]

GHS Hazard Classification
Hazard ClassCategoryStatementCode
Skin Irritation Cat 2Causes skin irritationH315
Eye Irritation Cat 2ACauses serious eye irritationH319
STOT - SE Cat 3May cause respiratory irritationH335
Acute Tox (Oral) Cat 4Harmful if swallowedH302
Visualization: Functional Group Analysis

The following diagram illustrates the chemical logic dictating our safety protocols.

ChemicalAnalysisCompound3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acidAcidCarboxylic Acid Group(pH < 7)Compound->AcidSulfonamideSulfonamide Linker(SO2NH)Compound->SulfonamideAllylAllyl Group(Alkene)Compound->AllylRisk1Corrosive Risk (D002)Incompatible with BasesAcid->Risk1Risk2Aquatic ToxicityNO DRAIN DISPOSALSulfonamide->Risk2Risk3Peroxidation RiskIncompatible with OxidizersAllyl->Risk3

Figure 1: Functional group analysis linking chemical structure to specific disposal risks.[1]

Pre-Disposal Stabilization (The "Kill Step")[1]

Before the waste leaves your bench, it must be stabilized.[1] The strategy differs based on the physical state of the waste.[1]

Scenario A: Solid Waste (Pure Substance)
  • Action: Do not dissolve. Keep as solid.

  • Container: High-density polyethylene (HDPE) wide-mouth jar or original glass container.

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in organic solvents (e.g., DCM, Ethyl Acetate) or acidic water:[1]

  • Check pH: If pH < 2, the waste is D002 (Corrosive).[1][5]

  • Neutralization (Optional but Recommended): If the waste is primarily aqueous, slowly add 1M Sodium Bicarbonate (

    
    ) to adjust pH to 6–8.[1] This prevents acid-catalyzed degradation of other waste components and improves safety for handlers.
    
    • Caution: Evolution of

      
       gas will occur.[1] Perform in a fume hood.
      
  • Segregation: If dissolved in halogenated solvents (DCM), segregate into Halogenated Waste .[1] If in non-halogenated (Acetone/Methanol), segregate into Non-Halogenated Waste .[1]

Detailed Disposal Protocol

This protocol ensures compliance with EPA (40 CFR) and standard laboratory safety practices.

Step 1: Waste Stream Classification

Determine the correct waste profile.[1] Since this specific compound is not P-listed or U-listed (unless part of a specific formulation), it falls under general characteristics.[1]

Waste CharacteristicCodeApplicability
Ignitable D001If dissolved in flammable solvent (Flash point <60°C).[1][5]
Corrosive D002If aqueous solution pH ≤ 2.[5]
Toxic N/ANot TCLP listed, but treat as toxic organic.[1]
Process Waste N/AStandard classification for non-listed lab chemicals.[1]
Step 2: Packaging and Labeling[1]
  • Primary Container: Screw-top container (Glass or HDPE). Do not use metal (acid risk).[1]

  • Secondary Containment: Place the primary container inside a clear polyethylene bag or a secondary tub to capture leaks.[1]

  • Tagging: Attach a hazardous waste tag immediately upon first addition of waste.[1]

    • Constituents: Write "3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid" (do not use abbreviations).[1][6]

    • Hazards: Check "Irritant" and "Toxic".[1]

Step 3: Final Disposition (Incineration)

The only acceptable destruction method for sulfonamides is high-temperature incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Why? The sulfur content requires scrubbing to prevent sulfur dioxide (

    
    ) release.[1] The aromatic ring requires high heat (>1000°C) for complete mineralization.[1]
    
Visualization: Disposal Decision Tree

Follow this logic flow to determine the physical handling of the waste.

DisposalFlowStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidPackSolidDouble Bag / HDPE JarSolid->PackSolidSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Organic(e.g., DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(e.g., MeOH, Acetone)SolventCheck->NonHaloAqueousAqueous AcidSolventCheck->AqueousPackLiqSafety Can / CarboyHalo->PackLiqNonHalo->PackLiqNeutralizeAdjust pH to 6-8(Sodium Bicarbonate)Aqueous->NeutralizeNeutralize->PackLiqFinalShip to TSDF(Incineration)PackSolid->FinalPackLiq->Final

Figure 2: Logic flow for segregating and packaging waste based on physical state and solvent matrix.[1]

Emergency Contingencies

Spill Response (Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine, use an N95 respirator to prevent inhalation (H335).[1]

  • Containment: Cover spill with wet paper towels to prevent dust generation.[1]

  • Cleanup: Scoop material into a waste container. Wipe area with soap and water.[1][7][8]

  • Decontamination: Verify surface pH is neutral.[1]

Exposure Response[1][2][7][8]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][8][9] The acidic nature can cause corneal damage (H319).[1]

  • Skin Contact: Wash with soap and water.[1][7][8] Sulfonamides can cause sensitization; monitor for rash.[1]

References

  • PubChem. (n.d.).[1][10] Compound Summary: 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid (Analogous Structure Safety Data).[1] National Library of Medicine.[1][11] Retrieved February 12, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[1] Retrieved February 12, 2026, from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved February 12, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved February 12, 2026, from [Link][1]

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